molecular formula C6H8BNO2 B591674 (3-Methylpyridin-4-yl)boronic acid CAS No. 894808-72-1

(3-Methylpyridin-4-yl)boronic acid

Cat. No.: B591674
CAS No.: 894808-72-1
M. Wt: 136.945
InChI Key: KSERCJHSQPNSJM-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)boronic acid is a valuable heteroaryl boronic acid building block extensively used in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in modern organic synthesis, particularly in medicinal chemistry, for the efficient construction of biaryl and heterobiaryl structures. These structures are privileged scaffolds found in a wide range of biologically active molecules and pharmaceutical agents. A prominent application of this boronic acid is its use in the synthesis of innovative quinoline-based compounds, which are investigated for their potential as Sonic Hedgehog (Hh) pathway inhibitors . The Hedgehog pathway, when constitutively active, is implicated in the development and progression of various cancers, making its inhibitors a significant class of anti-cancer therapeutics . Researchers utilize this boronic acid to incorporate the 3-methylpyridin-4-yl group into complex molecular architectures, enabling structure-activity relationship studies and the development of potential drug candidates for diseases such as basal cell carcinoma and medulloblastoma . Its role as a synthetic intermediate facilitates the exploration of new chemical space in drug discovery campaigns, providing a reliable and efficient means to create carbon-carbon bonds under mild, functional-group-tolerant conditions.

Properties

IUPAC Name

(3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERCJHSQPNSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660504
Record name (3-Methylpyridin-4-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894808-72-1
Record name (3-Methylpyridin-4-yl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20660504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Picoline-4-boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Methylpyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (3-Methylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a well-established method for analogous pyridylboronic acids, involving a lithium-halogen exchange followed by an in situ quench with a borate ester. This method is known for its high efficiency and scalability.

Core Synthesis Strategy: Lithium-Halogen Exchange

The primary route for the synthesis of this compound involves the reaction of a 4-halo-3-methylpyridine with an organolithium reagent to form a highly reactive lithiated intermediate. This intermediate is then immediately trapped with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid. This "in situ quench" protocol is crucial for achieving high yields by minimizing side reactions of the unstable lithiated pyridine species.

Experimental Protocol

This protocol is adapted from the validated synthesis of 3-pyridylboronic acid.[1][2] The starting material for this specific synthesis is 4-chloro-3-methylpyridine or 4-bromo-3-methylpyridine.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (for 50 mmol scale)Notes
4-Chloro-3-methylpyridineC₆H₆ClN127.576.38 g (50 mmol)Starting material. Ensure dryness.
Triisopropyl borateC₉H₂₁BO₃188.0713.9 mL (60 mmol)Reagent for borylation.
n-Butyllithium (n-BuLi)C₄H₉Li64.0624 mL of 2.5 M solution in hexanes (60 mmol)Organolithium reagent. Handle with care under inert atmosphere.
TolueneC₇H₈92.1480 mLAnhydrous solvent.
Tetrahydrofuran (THF)C₄H₈O72.1120 mLAnhydrous solvent.
Hydrochloric acid (HCl)HCl36.46~50 mL of 2 N solutionFor acidic workup.
Sodium hydroxide (NaOH)NaOH40.00As needed (5 N solution)For pH adjustment.
AcetonitrileC₂H₃N41.05As neededFor crystallization.
Sodium chloride (NaCl)NaCl58.44As neededFor aqueous workup.

Reaction Conditions Summary:

ParameterValue
Reaction Scale50 mmol
Reaction Temperature-40 °C to -20 °C
Reaction Time~1.5 hours
Work-upAcid-base extraction
PurificationCrystallization
Expected Yield85-95%

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, combine 4-chloro-3-methylpyridine (50 mmol), triisopropyl borate (60 mmol), anhydrous toluene (80 mL), and anhydrous THF (20 mL).

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Lithiation and Borylation: Slowly add n-butyllithium (2.5 M in hexanes, 60 mmol) to the cooled mixture over 1 hour, maintaining the internal temperature at or below -35 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C.

  • Quenching: Remove the cooling bath and allow the reaction mixture to warm to -20 °C. At this point, carefully add 2 N hydrochloric acid (~50 mL) to quench the reaction.

  • Work-up: Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer and adjust its pH to approximately 7.5 with a 5 N sodium hydroxide solution. The product will begin to precipitate as a white solid.

  • Extraction: Saturate the aqueous layer with solid sodium chloride and extract with THF (3 x 50 mL).

  • Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain a solid residue.

  • Purification: Suspend the crude solid in acetonitrile and heat to 70 °C for 30 minutes. Allow the solution to cool slowly to room temperature and then to 0 °C in an ice bath. Collect the crystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Visualizing the Synthesis

Reaction Pathway:

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine Lithiation Lithiation 4-Chloro-3-methylpyridine->Lithiation Toluene/THF, -40°C Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Lithiation->Borylation Intermediate: 3-Methyl-4-lithiopyridine Acidic Workup Acidic Workup Borylation->Acidic Workup Intermediate: Boronate Ester Crystallization Crystallization Acidic Workup->Crystallization Product This compound Crystallization->Product

Caption: Synthetic pathway for this compound.

Experimental Workflow:

This diagram outlines the general laboratory workflow for the synthesis.

G Start Start Combine Reactants Combine 4-chloro-3-methylpyridine, triisopropyl borate, and solvents Start->Combine Reactants Cool Cool to -40°C Combine Reactants->Cool Add n-BuLi Slowly add n-BuLi Cool->Add n-BuLi Stir Stir at -40°C Add n-BuLi->Stir Warm and Quench Warm to -20°C and quench with HCl Stir->Warm and Quench Workup Acid-base workup and extraction Warm and Quench->Workup Isolate Concentrate organic layers Workup->Isolate Purify Crystallize from acetonitrile Isolate->Purify Final Product This compound Purify->Final Product

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents: Toluene and THF are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Corrosives: Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate PPE.

This guide provides a robust and detailed protocol for the synthesis of this compound, empowering researchers and drug development professionals with a reliable method for accessing this important chemical intermediate.

References

Spectroscopic Data and Characterization of (3-Methylpyridin-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative of interest in medicinal chemistry and drug development due to its potential applications in various therapeutic areas. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable pharmacophores and tools for chemical biology. This technical guide provides a summary of the available physicochemical properties of this compound and outlines standard experimental protocols for its spectroscopic characterization. A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Therefore, this document also presents expected spectral characteristics based on its chemical structure and data from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₆H₈BNO₂PubChem[1]
Molecular Weight 136.94 g/mol PubChem[1]
CAS Number 894808-72-1ChemicalBook[2]
Appearance White to light yellow solid (Predicted)ChemicalBook[2]
Boiling Point 323.9±44.0 °C (Predicted)ChemicalBook[2]
Density 1.18±0.1 g/cm³ (Predicted)ChemicalBook[2]
pKa 7.67±0.58 (Predicted)ChemicalBook[2]
InChI InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3PubChem[1]
InChIKey KSERCJHSQPNSJM-UHFFFAOYSA-NPubChem[1]
SMILES CC1=C(C=NC=C1)B(O)OPubChem[1]

Spectroscopic Characterization: Expected Data and General Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would be highly informative.

2.1.1. Expected ¹H NMR Spectral Data

Based on the structure, the following proton signals are anticipated:

  • Pyridyl Protons: Three distinct aromatic proton signals. The protons at positions 2, 5, and 6 will likely appear as a singlet and two doublets, or as a more complex multiplet pattern depending on the coupling constants. Their chemical shifts are expected in the range of 7.0-9.0 ppm.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing in the range of 2.0-2.5 ppm.

  • Boronic Acid Protons: A broad singlet for the two hydroxyl protons of the boronic acid group. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent, leading to its disappearance.

2.1.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals:

  • Pyridyl Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon attached to the boron atom (C4) will likely be broad due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts are expected in the aromatic region (120-160 ppm).

  • Methyl Carbon: One signal for the methyl carbon, typically in the range of 15-25 ppm.

2.1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a boronic acid sample is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical, as boronic acids can form trimers (boroxines) in aprotic solvents, leading to complex spectra. Using a coordinating solvent like DMSO-d₆ can help to break up these oligomers.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) and acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • For ¹¹B NMR, use a specific boron probe or a broadband probe tuned to the ¹¹B frequency.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1. Expected IR Spectral Data

Key vibrational bands expected for this compound include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretch: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretch: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong, characteristic band for the B-O bond is expected around 1300-1400 cm⁻¹.

  • B-C Stretch: A weaker band for the B-C bond may be observed around 1000-1100 cm⁻¹.

2.2.2. Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. Expected Mass Spectral Data

  • Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques) should be observed at m/z corresponding to the molecular weight of the compound (136.94). The presence of boron will result in a characteristic isotopic pattern, with the major peak corresponding to the ¹¹B isotope and a smaller peak (approximately 25% of the intensity) for the ¹⁰B isotope.

  • Fragmentation: Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the boronic acid group (B(OH)₂).

2.3.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometry techniques can be used, including Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for soft ionization, or Electron Ionization (EI) for more extensive fragmentation.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Spectral Data Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides an overview of the known properties and expected spectroscopic data for this compound. While specific experimental data is currently lacking in the public domain, the provided general protocols and expected spectral characteristics offer a valuable resource for researchers and scientists working with this compound. The detailed methodologies will enable the acquisition of high-quality spectroscopic data, which is essential for structural confirmation, purity assessment, and further development in medicinal chemistry and related fields. It is recommended that researchers undertaking the synthesis or use of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

References

(3-Methylpyridin-4-yl)boronic acid CAS number 894808-72-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 894808-72-1

This technical guide provides an in-depth overview of (3-Methylpyridin-4-yl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of complex pharmaceutical agents.

Physicochemical and Safety Data

This compound is a solid organic compound widely used in synthetic chemistry.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 894808-72-1[2][3]
Molecular Formula C₆H₈BNO₂[2][3]
Molecular Weight 136.95 g/mol [3]
Boiling Point 323.9°C at 760 mmHg[2][4]
Density 1.18 g/cm³[2][4]
Flash Point 149.7°C[2]
pKa 7.67 ± 0.58[4]
Appearance Solid[1]
Storage Inert atmosphere, store in freezer, under -20°C[1][4]

Table 2: Safety and Hazard Information

IdentifierDescriptionReference
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Synthesis and Reactivity

Pyridinylboronic acids are typically synthesized through several established methods. A common and effective approach involves a metal-halogen exchange reaction from a corresponding halopyridine, followed by borylation.

A plausible synthetic route for this compound begins with 4-bromo-3-methylpyridine. This starting material undergoes a lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester, which is then hydrolyzed to the desired boronic acid.

Synthesis_Workflow A Start: 4-Bromo-3-methylpyridine C Lithium-Halogen Exchange A->C 1. B n-Butyllithium, THF -78 °C B->C E Formation of Boronate Ester Intermediate C->E 2. D Triisopropyl borate (quenching agent) D->E G End Product: This compound E->G 3. F Aqueous Acidic Workup (Hydrolysis) F->G

A generalized workflow for the synthesis of this compound.

The primary utility of this compound stems from its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds, such as biaryl structures, which are prevalent in bioactive compounds.[6][7]

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound serves as a crucial building block for introducing the 3-methylpyridin-4-yl moiety into target molecules. This is particularly valuable in the development of kinase inhibitors, a major class of therapeutic drugs.[5] The Suzuki-Miyaura reaction facilitates the coupling of the boronic acid with an aryl or heteroaryl halide, a key step in assembling the core structure of many pharmaceuticals.[8]

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X).

  • Transmetalation: The organoboron reagent (R²-B(OH)₂) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition Coupling_Complex R¹-Pd(II)L₂-R² PdII_Complex->Coupling_Complex Transmetalation Transmetalation Transmetalation Coupling_Complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Coupling_Complex->Product RedElim Reductive Elimination ArX Aryl Halide (R¹-X) ArX->Pd0 Boronic This compound (R²-B(OH)₂) + Base Boronic->PdII_Complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Biological Signaling Pathways

Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer or inflammatory disorders.[5] For example, compounds synthesized using pyridinylboronic acid derivatives can be designed to inhibit Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[5] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, regulating gene expression involved in immunity and cell growth.

By using this compound to synthesize a specific inhibitor, drug developers can create molecules that block the ATP-binding site of a kinase like JAK, thereby preventing downstream signaling and mitigating the disease process.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates (pSTAT) Gene Target Gene Expression (e.g., Inflammation, Proliferation) STAT->Gene translocates to nucleus, activates transcription Cytokine Cytokine Cytokine->Receptor Inhibitor Inhibitor (Synthesized from This compound) Inhibitor->Block

Inhibition of a generic kinase signaling pathway by a drug scaffold.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent mixture to the flask via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity and safety of this compound.

  • Handling: Use in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid formation and inhalation of dust.[11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[1][4] The compound is moisture-sensitive.[11]

References

An In-depth Technical Guide to the Structure, Bonding, and Synthetic Applications of (3-Methylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-4-yl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge carbon-carbon and carbon-heteroatom bonds. Its unique electronic and steric properties, conferred by the pyridine ring and the adjacent methyl group, make it a valuable reagent in the synthesis of complex molecules, including potent enzyme inhibitors. This guide provides a comprehensive overview of its structure, bonding characteristics, and, most importantly, its application in the synthesis of targeted therapeutics, supported by experimental data and protocols.

Molecular Structure and Bonding

This compound possesses the chemical formula C₆H₈BNO₂. The molecule consists of a pyridine ring substituted at the 4-position with a boronic acid group [-B(OH)₂] and at the 3-position with a methyl group. The boronic acid moiety is pivotal to its reactivity, enabling its participation in a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈BNO₂-
Molecular Weight 136.94 g/mol -
IUPAC Name This compound-
CAS Number 894808-72-1[1]

While a definitive crystal structure for this compound is not publicly available, the geometry around the boron atom is expected to be trigonal planar. In the solid state, boronic acids frequently form dimeric or trimeric structures through intermolecular hydrogen bonding between the hydroxyl groups, often resulting in the formation of boroxine rings.

Spectroscopic Characterization

Detailed spectroscopic data for isolated this compound is not readily found in the literature. However, its incorporation into larger molecules has been characterized. Below is a summary of spectroscopic data for a compound synthesized using this compound.

Table 2: Spectroscopic Data for a Representative Product Synthesized with this compound

CompoundAnalytical MethodDataReference
Product of Suzuki Coupling with a brominated core¹H NMR (400 MHz, DMSO-d₆)δ = 9.26 (s, 1H), ... (further peaks for the coupled product)[1]
Product of Suzuki Coupling with a brominated coreLC-MS (ESI+)m/z = 423.6 [M + H]⁺[1]
A KRAS inhibitor conjugate¹H NMR (400 MHz, CDCl₃-d)δ 8.54 (d, J = 2.4 Hz, 1H), 8.47 (d, J= 4.8 Hz, 1H), 7.65 - 7.55 (m, 2H), ...[2]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of biaryl structures.

General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on methodologies reported in the synthesis of WDR5 inhibitors.[3]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (2.0 equiv)[3]

  • Potassium carbonate (2.5 equiv)[3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 equiv)[3]

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, potassium carbonate, and PdCl₂(dppf)·CH₂Cl₂.[3]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Aryl_Br Aryl Bromide Mixing Combine Reactants in Dioxane/Water Aryl_Br->Mixing Boronic_Acid This compound Boronic_Acid->Mixing Base K₂CO₃ Base->Mixing Catalyst PdCl₂(dppf)·CH₂Cl₂ Catalyst->Mixing Inert_Atmosphere Degas and Inert Atmosphere (N₂) Mixing->Inert_Atmosphere Heating Heat to 90°C Inert_Atmosphere->Heating Extraction Aqueous Work-up (EtOAc/Water) Heating->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Product Purification->Product

Figure 1: Experimental workflow for a typical Suzuki-Miyaura coupling reaction. (Within 100 characters)

Role in Drug Discovery: Targeting Signaling Pathways

This compound has been instrumental in the synthesis of inhibitors targeting key signaling molecules implicated in cancer and autoimmune diseases.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been used as a synthetic precursor for PI3Kγ inhibitors.[4] By blocking the activity of PI3Kγ, these inhibitors can disrupt downstream signaling through AKT and mTOR, ultimately leading to reduced cancer cell proliferation and survival.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K

Figure 2: Inhibition of the PI3K signaling pathway. (Within 100 characters)
Targeting WDR5 in MLL-Rearranged Leukemias

WD repeat-containing protein 5 (WDR5) is a core component of the MLL (mixed-lineage leukemia) histone methyltransferase complex. This complex is crucial for regulating gene expression, and its aberrant activity due to chromosomal translocations is a driver of aggressive leukemias. This compound has been employed in the synthesis of potent WDR5 inhibitors.[3] These inhibitors disrupt the interaction between WDR5 and MLL, thereby inhibiting the histone methylation that promotes leukemogenesis.

WDR5_Inhibition cluster_nucleus Nucleus MLL_Complex MLL Complex Methylation H3K4 Methylation MLL_Complex->Methylation catalyzes WDR5 WDR5 WDR5->MLL_Complex part of Histone Histone H3 Histone->MLL_Complex Gene_Expression Leukemogenic Gene Expression Methylation->Gene_Expression Inhibitor WDR5 Inhibitor derived from This compound Inhibitor->WDR5 blocks MLL interaction

Figure 3: Mechanism of WDR5 inhibition in MLL-rearranged leukemia. (Within 100 characters)

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing complex scaffolds through robust and reliable cross-coupling chemistry has cemented its importance in drug discovery. The successful application of this reagent in the development of inhibitors for critical cancer targets such as PI3Kγ and WDR5 highlights its significance for researchers and scientists in the pharmaceutical industry. Future explorations of its reactivity will undoubtedly continue to expand the chemical space accessible to medicinal chemists, paving the way for the discovery of new and improved therapeutics.

References

An In-depth Technical Guide to (3-Methylpyridin-4-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (3-Methylpyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and biologically active compounds. The presence of the pyridine ring and the methyl group imparts specific steric and electronic properties that can influence the reactivity and ultimate structure of the target molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with relevant experimental protocols.

Core Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature.[1] Key identifying information and physical properties are summarized in the tables below. While some physical properties like boiling point and density are predicted values due to the limited availability of experimental data, they provide useful estimates for handling and reaction planning.

IdentifierValueReference
CAS Number 894808-72-1[2]
Molecular Formula C₆H₈BNO₂[2]
Molecular Weight 136.94 g/mol [3]
IUPAC Name This compound[2]
Physical PropertyValueNotesReference
Appearance White to light yellow solid[3]
Boiling Point 323.9 ± 44.0 °CPredicted[3]
Density 1.18 ± 0.1 g/cm³Predicted[3]
pKa 7.67 ± 0.58Predicted[3]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the pyridine protons will be influenced by the positions of the methyl and boronic acid groups.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift.

FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Solubility and Storage

Information regarding the specific solubility of this compound in various organic solvents is not extensively documented. However, boronic acids generally exhibit moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane, which are commonly used in Suzuki-Miyaura coupling reactions. They are often sparingly soluble in nonpolar hydrocarbon solvents.

For long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere, with temperatures at or below -20°C being recommended.[1] This is to prevent degradation, particularly dehydration to form the corresponding boroxine (a cyclic anhydride).

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

General Synthetic Pathway for Pyridinylboronic Acids

The synthesis often involves the reaction of a bromopyridine derivative with a strong base, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Synthesis_Pathway Halopyridine 3-Methyl-4-bromopyridine Lithiated_Intermediate Lithiated Pyridine Intermediate Halopyridine->Lithiated_Intermediate 1. n-BuLi, THF, -78 °C Boronic_Ester Boronic Ester Intermediate Lithiated_Intermediate->Boronic_Ester 2. B(OiPr)₃ Final_Product This compound Boronic_Ester->Final_Product 3. Acidic Workup (e.g., HCl)

Caption: General synthetic scheme for pyridinylboronic acids.

Experimental Workflow for Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A general workflow for such a reaction is outlined below.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, this compound, Base (e.g., K₂CO₃, Cs₂CO₃), and Solvent (e.g., Dioxane/Water) Degas Degas the reaction mixture (e.g., by bubbling with Argon or Nitrogen) Reactants->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Degas->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) and monitor progress by TLC or LC-MS Catalyst->Heat Quench Cool the reaction and quench if necessary Heat->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify the product by column chromatography Extract->Purify

Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways in Drug Discovery

In the context of drug development, boronic acids can act as inhibitors of certain enzymes, particularly serine proteases. The boron atom can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, effectively blocking its activity. This mechanism is relevant for various signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Enzyme_Inhibition_Pathway Enzyme Target Enzyme (e.g., Serine Protease) Product Biological Product Enzyme->Product Catalyzes Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Inhibition Substrate Natural Substrate Substrate->Enzyme Downstream_Signaling Downstream Signaling Pathway Product->Downstream_Signaling Activates/Inhibits Boronic_Acid This compound Derivative Boronic_Acid->Inactive_Complex Inactive_Complex->Downstream_Signaling Blocks Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream_Signaling->Cellular_Response

Caption: Boronic acid inhibition of an enzymatic signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While comprehensive experimental data on its physical properties are somewhat limited, its chemical reactivity, especially in Suzuki-Miyaura coupling, is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider the general protocols outlined in this guide as a starting point for their synthetic endeavors. Further characterization of its physical and spectroscopic properties would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to the Safety and Handling of (3-Methylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3-Methylpyridin-4-yl)boronic acid, a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Adherence to the following protocols and safety measures is crucial for the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 3-Methyl-4-pyridinylboronic acid, 3-Picoline-4-boronic acid
CAS Number 894808-72-1
Molecular Formula C₆H₈BNO₂
Molecular Weight 136.95 g/mol [1]
Appearance Solid
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding the potential risks associated with this chemical.

GHS Hazard StatementDescriptionGHS PictogramSignal Word
H302 Harmful if swallowed[2]GHS07 (Exclamation mark)Warning[2]
H315 Causes skin irritation[1][2]GHS07 (Exclamation mark)Warning[2]
H319 Causes serious eye irritation[1][2]GHS07 (Exclamation mark)Warning[2]
H335 May cause respiratory irritation[1][2]GHS07 (Exclamation mark)Warning[2]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166).[5][6]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][6]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.[7][8]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10] Eyewash stations and safety showers must be readily accessible.[11]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8][11] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Emergency Procedures

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][11][12]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[11][12]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5][12]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Evacuate the area and ensure adequate ventilation.[7][13]

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain Spill: Prevent further leakage or spillage if safe to do so.[5]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][7][11] Wash the spill site with soap and water after material pickup is complete.

Fire-Fighting Measures

This compound is not considered a significant fire risk; however, it may burn and emit toxic fumes.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][11]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[7][8][13]

Experimental Protocols

This compound is commonly used in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows for the safe handling and use of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solvent Add Solvents Carefully handle_transfer->handle_solvent cleanup_decontaminate Decontaminate Glassware handle_solvent->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Standard Laboratory Handling Workflow for this compound.

G cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup Workup & Purification setup_reagents Add Aryl Halide, Boronic Acid, Catalyst, and Base to Flask setup_inert Evacuate and Backfill with Inert Gas (3x) setup_reagents->setup_inert setup_solvent Add Degassed Solvent setup_inert->setup_solvent progress_heat Heat to Desired Temperature (e.g., 80-120 °C) setup_solvent->progress_heat progress_stir Stir Vigorously progress_heat->progress_stir progress_monitor Monitor by TLC or LC-MS progress_stir->progress_monitor workup_cool Cool to Room Temperature progress_monitor->workup_cool workup_extract Aqueous Workup (Extraction with Organic Solvent) workup_cool->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate Under Vacuum workup_dry->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify

Caption: General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup dispose Dispose of Waste Properly cleanup->dispose ventilate Ventilate Area dispose->ventilate

Caption: Spill Response Procedure for this compound.

References

An In-depth Technical Guide to (3-Methylpyridin-4-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – December 26, 2025 – (3-Methylpyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry, is gaining increasing attention for its role in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

This compound is a heterocyclic organoboron compound that serves as a versatile reagent in organic synthesis. Its quantitative data is summarized below for easy reference.

PropertyValueSource
Molecular Formula C₆H₈BNO₂--INVALID-LINK--
Molecular Weight 136.95 g/mol --INVALID-LINK--
CAS Number 894808-72-1--INVALID-LINK--
IUPAC Name (3-methyl-4-pyridinyl)boronic acid--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The pyridinyl moiety of this compound makes it a valuable coupling partner for the synthesis of 4-arylpyridines, a scaffold present in numerous active pharmaceutical ingredients.

Herein, we provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: Synthesis of 3-Methyl-4-(p-tolyl)pyridine

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
This compoundC₆H₈BNO₂136.951.21.2
4-BromotolueneC₇H₇Br171.031.01.0
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv.), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.). Subsequently, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

The 4-arylpyridine scaffold, readily synthesized using this compound, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The diagram below illustrates a generalized workflow for the discovery of kinase inhibitors, a process where compounds derived from this compound could be screened and optimized.

G Drug Discovery Workflow for Kinase Inhibitors A Target Identification & Validation B High-Throughput Screening (HTS) A->B C Hit Identification (e.g., compounds with 4-arylpyridine scaffold) B->C D Hit-to-Lead Optimization (SAR studies, synthesis of analogs) C->D E Lead Candidate Selection D->E F Preclinical Development (In vitro & in vivo studies) E->F G Clinical Trials F->G

A generalized workflow for the discovery of kinase inhibitors.

Many kinase inhibitors containing a pyridinyl moiety have been developed to target specific signaling pathways. For instance, the p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. The diagram below depicts a simplified representation of the p38 MAP kinase signaling cascade, a potential target for inhibitors synthesized using this compound.

G Simplified p38 MAP Kinase Signaling Pathway A Extracellular Stimuli (e.g., Cytokines, Stress) B Upstream Kinases (MKK3/6) A->B C p38 MAP Kinase B->C D Downstream Substrates (e.g., MK2, transcription factors) C->D E Inflammatory Response (e.g., Cytokine production) D->E F Pyridinyl-based Inhibitor (e.g., derived from this compound) F->C Inhibition

Inhibition of the p38 MAP kinase pathway by a pyridinyl-based inhibitor.

This technical guide provides a foundational understanding of the properties and applications of this compound for professionals in the fields of chemical research and drug development. Its utility in constructing key molecular scaffolds underscores its importance in the ongoing quest for novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Methylpyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in medicinal chemistry for the synthesis of biaryl and heterobiaryl scaffolds, which are common motifs in pharmaceuticals.[4][5][6] (3-Methylpyridin-4-yl)boronic acid is a key building block, allowing for the introduction of the 3-methylpyridine moiety into complex molecules, a structure found in numerous biologically active compounds.[7][8]

However, the use of nitrogen-containing heteroaryl boronic acids, such as this compound, presents unique challenges. These can include slow reaction rates and the formation of side products due to catalyst inhibition by the basic nitrogen atom, slow transmetallation, and protodeborylation (the cleavage of the C-B bond).[9][10] This document provides a detailed protocol and optimization guide for performing the Suzuki-Miyaura coupling with this compound to address these challenges and achieve high-yield synthesis of 4-aryl-3-methylpyridine derivatives.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME, THF), potentially with water

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware (e.g., Schlenk flask or sealed vial)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.

  • Degassing: Seal the flask with a septum and evacuate the atmosphere, followed by backfilling with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. The reaction mixture is typically stirred under an inert atmosphere for a few minutes at room temperature.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath and heat to the desired temperature (typically 80-120 °C).[2] The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-3-methylpyridine product.[11]

Data Presentation: Optimization of Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for overcoming the challenges associated with pyridylboronic acids. The following tables summarize key parameters for optimizing the Suzuki coupling reaction.

Table 1: Catalyst and Ligand Selection The catalyst system's efficiency is paramount. While traditional catalysts are effective, modern phosphine ligands often provide higher yields, especially with less reactive aryl chlorides.[4][12]

Catalyst (mol%)Ligand (mol%)Aryl Halide TypeTypical Yield (%)Notes
Pd(PPh₃)₄ (3-5%)-Aryl Iodide/Bromide60-85%A standard, widely used catalyst.
Pd(dppf)Cl₂ (3%)-Aryl Bromide70-95%Often provides higher yields and is tolerant of various functional groups.[13]
Pd₂(dba)₃ (2%)SPhos (4%)Aryl Bromide/Chloride80-98%Highly active system for challenging substrates, including heteroaryl chlorides.[4]
Pd(OAc)₂ (2%)XPhos (4%)Aryl Bromide/Chloride75-95%Effective for sterically hindered substrates.
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)Aryl Chloride70-90%A robust system for coupling with less reactive aryl chlorides.[1]

Table 2: Base and Solvent System Optimization The base activates the boronic acid for transmetalation, and its strength can significantly impact the reaction.[1] The solvent system influences solubility and reaction kinetics.

BaseSolvent SystemTypical Yield (%)Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)70-90%A common and effective combination for many substrates.[14]
K₃PO₄Toluene or 1,4-Dioxane85-98%A stronger base, often beneficial for electron-deficient boronic acids or less reactive halides.[9][15]
Cs₂CO₃1,4-Dioxane or DMF80-95%A highly effective but more expensive base, useful in difficult couplings.
Na₂CO₃DME / H₂O (3:1)65-85%A standard aqueous base system.[14]
KFAnhydrous THF or Dioxane60-80%A weaker base that can minimize protodeborylation, especially with sensitive substrates.[9][10]

Table 3: Troubleshooting Common Issues Several side reactions can lower the yield of the desired product. Understanding these issues is key to effective troubleshooting.[9]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Poor transmetalation- Catalyst inhibition- Increase catalyst loading (e.g., from 3% to 5%).[9]- Use a stronger base like K₃PO₄.[9]- Employ more active ligands (e.g., SPhos, XPhos).[4]
Protodeborylation - Presence of water- High temperature- Strong base- Use anhydrous solvents and a milder base like KF or NaHCO₃.[9]- Lower the reaction temperature and shorten the reaction time.[9]- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9]
Homocoupling - Presence of oxygen- High catalyst loading- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[9]- Optimize (reduce) catalyst loading.
Dehalogenation - Inappropriate base or solvent- Screen different bases and solvents to find conditions that favor cross-coupling.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Weigh Reactants: Aryl Halide, Boronic Acid, Base prep2 Add Catalyst & Ligand prep1->prep2 setup1 Evacuate & Backfill with Inert Gas (x3) prep2->setup1 prep3 Assemble Glassware (Schlenk Flask) setup2 Add Degassed Solvent setup1->setup2 setup3 Heat to Target Temperature setup2->setup3 workup1 Cool to RT & Quench setup3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product Isolated Product workup4->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdii_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pdii_r1_r2 reductive_elimination Reductive Elimination pdii_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid (3-Me-Py)-B(OH)₂ + Base boronic_acid->transmetalation [R²-B(OH)₃]⁻ aryl_halide Ar-X aryl_halide->oxidative_addition R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Synthesis of Substituted Pyyridines via Boronic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The use of boronic acids, particularly through the Suzuki-Miyaura cross-coupling reaction, offers a versatile and powerful strategy for the construction of these vital compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing boronic acids, with a focus on palladium- and nickel-catalyzed systems.

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate, catalyzed by a transition metal complex.[1][2] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[2][3]

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a halopyridine) to form a Pd(II) complex.[1][2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[1][2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired substituted pyridine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

A simplified representation of this catalytic cycle is depicted below:

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (R'-B(OH)₂ + Base) pd_complex->transmetalation di_pd_complex R-Pd(II)L_n-R' transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

A general workflow for the synthesis of substituted pyridines using boronic acids via the Suzuki-Miyaura cross-coupling reaction is outlined below. This workflow can be adapted based on the specific substrates and catalytic system employed.

Experimental_Workflow start Start Materials (Halopyridine, Boronic Acid) setup Reaction Setup (Inert Atmosphere, Solvent) start->setup reagents Add Catalyst, Ligand, and Base setup->reagents reaction Heating & Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

General Experimental Workflow
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines

This protocol is a standard starting point for the coupling of various halopyridines with arylboronic acids.[5][6]

Materials:

  • Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol %)

  • 1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the halopyridine, arylboronic acid, and Pd(PPh₃)₂Cl₂.

  • Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add the degassed 1 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides

Nickel catalysts offer a more cost-effective alternative to palladium and can be particularly effective for certain substrates.[7]

Materials:

  • Heterocyclic halide (e.g., bromopyridine) (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol %)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol or 2-Me-THF (green solvents)

  • Hexamethylbenzene (internal standard for NMR yield)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the heterocyclic halide, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a reaction vial.

  • Add the chosen solvent (tert-amyl alcohol or 2-Me-THF).

  • Seal the vial and heat the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature. If determining yield by NMR, add the internal standard.

  • For isolation, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Preparation of 3-Pyridylboronic Acid

The availability of the boronic acid is crucial. While many are commercially available, some may need to be synthesized in-house.[8][9]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Triisopropyl borate (1.2 equiv)

  • n-Butyllithium (2.5 M in hexanes) (1.2 equiv)

  • Toluene

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a three-necked flask equipped with a stirrer, temperature probe, and nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine.

  • Cool the mixture to -40 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium over 1 hour, maintaining the temperature at -40 °C.

  • Stir for an additional 30 minutes at -40 °C.

  • Quench the reaction by adding 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous layer and wash the organic layer with 1 M HCl.

  • Combine the aqueous layers and adjust the pH to approximately 7 with a suitable base.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and isolate the 3-pyridylboronic acid.

Data Presentation: Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and scope of the Suzuki-Miyaura reaction for pyridine synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Palladium-Catalyzed Synthesis of 2-Arylpyridines
EntryPyridine SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O100-72[10]
2Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-70[10]
32-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2) / Ligand 1 (6)KFDioxane--82[11]
42-ChloropyridinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001295[12]
Table 2: Palladium-Catalyzed Synthesis of 3-Arylpyridines
EntryHalopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME80695[5]
23-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH1001892[12]
33-IodopyridineN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901288[13]
Table 3: Palladium-Catalyzed Synthesis of 4-Arylpyridines
EntryHalopyridineBoronic Acid DerivativeCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodopyridinePhenylboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂ (2)dppfPyridineTolueneRT136.9
24-Bromopyridine4-Pyridineboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂ (2)dppfPyridineToluene/H₂O802496.5
34-ChloropyridinePhenylboronic acidPd(OAc)₂ (1) / RuPhos (2)RuPhosK₃PO₄sec-Butanol1002491
Table 4: Nickel-Catalyzed Synthesis of Substituted Pyridines
EntryHalopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄2-Me-THF1001285[7]
22-Chloropyridine4-Tolylboronic acidNiCl₂(dppf) (10)K₃PO₄Dioxane952488[14]
32-Bromopyridine3-Quinolineboronic acidNi(acac)₂ (5) / LigandK₂CO₃Toluene/H₂ORT2475[14]

Note on Data: The yields presented are as reported in the cited literature and may vary depending on the specific reaction scale and purity of reagents. Direct comparison between different studies should be made with caution due to variations in reaction conditions.

Troubleshooting and Optimization

  • Low or No Conversion: Ensure strictly inert conditions, as oxygen can deactivate the catalyst. Check the quality and purity of the boronic acid, which can degrade. Consider using more stable boronic esters (e.g., pinacol esters). The choice of ligand is critical; bulky, electron-rich phosphine ligands are often beneficial.[12]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[11] Careful optimization of the base and temperature can help mitigate this.

  • Purification Challenges: Residual palladium catalysts can sometimes be difficult to remove. Various scavenging agents or filtration through activated carbon or celite can be employed.

By leveraging the detailed protocols and comparative data presented in these application notes, researchers can effectively and efficiently synthesize a wide range of substituted pyridines, accelerating drug discovery and materials science innovation.

References

Application Notes: Palladium-Catalyzed Cross-Coupling with (3-Methylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[4][5][6]

(3-Methylpyridin-4-yl)boronic acid is a valuable building block for introducing a substituted pyridine moiety, a common pharmacophore that can influence a molecule's solubility, metabolic stability, and target-binding properties.[6] However, the cross-coupling of pyridine-containing boronic acids presents unique challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower reaction yields.[7] Therefore, careful selection of the catalyst, ligands, base, and reaction conditions is critical for achieving a successful and high-yielding transformation.[7][8]

These application notes provide a comprehensive overview, key considerations, and detailed protocols for the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, [R-B(OH)₃]⁻, formed by reaction with a base) is transferred to the palladium center, displacing the halide.[1][3][10] This is often the rate-determining step, especially with challenging substrates like pyridylboronic acids.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(X)L_n (Oxidative Addition Product) pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(Ar')L_n (Transmetalation Product) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd_transmetal->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_oxidative boronic_acid (3-Methylpyridin-4-yl)B(OH)₂ + Base boronic_acid->pd_transmetal

Diagram 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Condition Optimization

The success of coupling this compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, which serve as a strong starting point for optimization.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
Pd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (3.0)1,4-Dioxane/H₂OReflux83-Bromoquinoline69[11]
Pd(OAc)₂ (0.25)Ligand 1*K₃PO₄Toluene10018-24Heteroaryl-Cl77-90[12]
PEPPSI-IPr (2)-K₂CO₃ (2.0)THF60-8012-18Aryl-Br~95[7]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)1,4-Dioxane65-10012Aryl-SO₂F5-89[13][14]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Toluene100-12018-24Aryl-Cl>85[12]
Pd(OAc)₂ (1.5)PPh₃ (6.0)Na₂CO₃ (2.0)1,4-Dioxane/H₂O952.53-Bromoquinoline~90[15]

Note: Ligand 1 refers to a specific monophosphine ligand detailed in the cited literature.[12] Yields are highly substrate-dependent.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure using a Pre-formed Catalyst (e.g., PEPPSI-IPr)

This protocol is recommended for its reliability and use of an air- and moisture-stable precatalyst.[7]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, PEPPSI-IPr catalyst, and potassium carbonate.

  • Seal the vessel and purge with an inert atmosphere (e.g., by evacuating and backfilling with argon or nitrogen three times).

  • Add anhydrous THF via syringe.

  • Place the vessel in a preheated oil bath and stir the reaction mixture at 60–80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using In-Situ Catalyst Generation (e.g., Pd(OAc)₂/PPh₃)

This protocol uses more common and less expensive catalyst components but requires careful handling to ensure the generation of the active Pd(0) species.[15]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or its boroxin) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Sodium Carbonate (Na₂CO₃) solution (2 M aqueous, 1.5 mL, 3.0 equiv)

  • 1,4-Dioxane (3.0 mL)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar and condenser

Procedure:

  • To the reaction vessel, add the aryl halide and this compound.

  • Add 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution.

  • Add the Palladium(II) acetate and triphenylphosphine.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several vacuum/inert gas back-fill cycles.

  • Heat the reaction mixture to 90–100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • Add ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow arrow arrow start Start reagents 1. Combine aryl halide, boronic acid, catalyst, and base in reaction vessel. start->reagents inert 2. Seal and purge vessel with inert atmosphere (Ar or N₂). reagents->inert solvent 3. Add degassed solvent(s) via syringe. inert->solvent react 4. Heat to desired temperature with vigorous stirring. solvent->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Cool, quench with water, and perform aqueous workup. monitor->workup extract 7. Extract product with an organic solvent. workup->extract purify 8. Dry, concentrate, and purify by column chromatography. extract->purify end Isolated Product purify->end

Diagram 2. General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing 3-methyl-4-arylpyridine derivatives, which are important substructures in drug discovery.[16] Success in these reactions hinges on overcoming the challenge of potential catalyst inhibition by the pyridine nitrogen.[7] The use of modern, pre-formed palladacycle catalysts (e.g., PEPPSI-IPr) or carefully optimized conditions with traditional palladium sources and appropriate ligands can lead to high yields.[7][12] The protocols and data provided herein offer a robust starting point for researchers to apply this methodology, with the understanding that optimization for each specific substrate pair is crucial for achieving the desired outcome.

References

Application Notes and Protocols for the Use of (3-Methylpyridin-4-yl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpyridin-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reagent in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its pyridine moiety is a common scaffold in a wide array of bioactive compounds, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of biaryl and heteroaryl compounds, which are core structures in many targeted therapies.

1.1. Synthesis of Kinase Inhibitors

The 3-methylpyridine motif can be strategically incorporated into molecules designed to target the ATP-binding site of various protein kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the methyl group can provide additional van der Waals interactions, contributing to the potency and selectivity of the inhibitor.

A notable application is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress signals and are implicated in the pathogenesis of inflammatory diseases, neurodegenerative disorders, and cancer.

The synthesis of a 4-(pyrazol-3-yl)-pyridine scaffold, a known pharmacophore for JNK inhibition, can be achieved through a Suzuki coupling reaction between a suitable halogenated pyridine and a pyrazoleboronic acid, or conversely, by coupling this compound with a halogenated pyrazole derivative.

Quantitative Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a series of 4-(pyrazol-3-yl)-pyridine analogs, demonstrating the potency of this scaffold against JNK3 and the selectivity over p38 kinase. While not directly synthesized from this compound, these data are representative of the biological activities that can be achieved with this class of compounds.

Compound IDStructureJNK3 IC₅₀ (µM)p38 IC₅₀ (µM)
1 4-(Pyrazol-3-yl)-pyrimidine0.63> 20
7 4-(1-Methyl-1H-pyrazol-3-yl)-pyrimidine1.45Not Tested
8 5-Chloro-4-(1-methyl-1H-pyrazol-3-yl)-pyrimidine0.86Not Tested
9 2-Anilino-5-chloro-4-(1-methyl-1H-pyrazol-3-yl)-pyrimidine0.73Not Tested

Data adapted from a study on 4-(pyrazol-3-yl)-pyridine based JNK inhibitors and is intended for illustrative purposes.

Experimental Protocols

3.1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide to synthesize a biaryl compound, a common core for kinase inhibitors.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (e.g., 4-bromopyrazole derivative) (1.0 equivalent)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Dimethylformamide [DMF])

  • Water (for aqueous base solutions)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and water (if using an aqueous base solution, typically a 4:1 to 10:1 solvent to water ratio) to the flask via syringe.

  • Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

3.2. In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a synthesized compound against a specific kinase (e.g., JNK3).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., JNK3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

  • In a microplate, add the kinase, the substrate, and the inhibitor solution at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl/Heteroaryl Halide (e.g., 4-Bromopyrazole) Product Biaryl Product (e.g., JNK Inhibitor Precursor) Aryl_Halide->Product Boronic_Acid This compound Boronic_Acid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Kinase_Inhibition_Pathway Stress_Stimuli Cellular Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Inhibitor JNK Inhibitor (Synthesized Compound) Inhibitor->JNK Inhibition

Caption: JNK signaling pathway and point of inhibition.

Application of (3-Methylpyridin-4-yl)boronic Acid in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methylpyridin-4-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its structure, featuring a pyridine ring, is a common motif in many biologically active molecules, often serving as a crucial hinge-binding element in the ATP-binding pocket of various kinases. This document provides detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals interested in utilizing this reagent.

The primary application of this compound in this context is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a key step in assembling the core scaffolds of many kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Kinase inhibitors developed using pyridine-containing scaffolds, such as those derived from this compound, have shown activity against a range of important oncological and inflammatory targets. These include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • AXL Receptor Tyrosine Kinase: Overexpressed in several cancers, AXL is involved in tumor growth, metastasis, and drug resistance.

Below are diagrams illustrating the signaling pathways involving these kinases.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Akt Akt PI3K->Akt Endothelial Cell Proliferation & Survival Endothelial Cell Proliferation & Survival Akt->Endothelial Cell Proliferation & Survival

AXL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K AXL->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Quantitative Data of Related Kinase Inhibitors

While specific data for kinase inhibitors synthesized directly using this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related pyridine-containing kinase inhibitors to provide a benchmark for expected potency.

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference Compound
p38 MAPKPyridinyl-imidazole~1-10SB203580
VEGFR-2Pyridine-derived urea~10-100Sorafenib
AXL2,4,5-trisubstituted pyrimidine19Compound 13
JNK34-(Pyrazol-3-yl)-pyrimidine630Compound 1

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a generic kinase inhibitor scaffold using this compound via a Suzuki-Miyaura cross-coupling reaction.

General Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start Start Reagents This compound + 4-Halo-heteroaryl Scaffold Start->Reagents Suzuki Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reagents->Suzuki Coupling Workup Aqueous Workup & Extraction Suzuki Coupling->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization Biological Assay Kinase Inhibition Assay Characterization->Biological Assay End End Biological Assay->End

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine Scaffold

This protocol describes a general procedure for the synthesis of a 4-(3-methylpyridin-4-yl)pyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-2-(substituted-amino)pyrimidine (or other suitable halogenated pyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-2-(substituted-amino)pyrimidine (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(3-methylpyridin-4-yl)-2-(substituted-amino)pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.

  • Add the diluted inhibitor compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader. The signal is typically a measure of ADP production or substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a key building block for the synthesis of a diverse range of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex molecular scaffolds. The protocols and data presented in this document offer a foundational guide for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this versatile reagent.

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with (3-Methylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The coupling of nitrogen-containing heteroaryl boronic acids, such as (3-Methylpyridin-4-yl)boronic acid, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][3] Furthermore, pyridylboronic acids can be susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][3]

The judicious selection of a phosphine ligand is paramount to overcoming these obstacles. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—thereby dictating reaction efficiency, yield, and scope.[4][5] This document provides a guide to ligand selection, quantitative data for representative systems, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound.

Ligand Selection Guide

The choice of ligand is critically dependent on the electrophilic coupling partner, primarily the nature of the aryl or heteroaryl halide. Sterically hindered and electron-rich phosphine ligands, often from the Buchwald and Fu laboratories, have proven highly effective for challenging couplings involving heteroaryl boronic acids.[1][6] These ligands promote the formation of the active monoligated palladium species, accelerate the rate-limiting transmetalation and reductive elimination steps, and can mitigate catalyst deactivation.[1]

  • For Aryl/Heteroaryl Chlorides: These are the most challenging electrophiles due to the strong C-Cl bond. Their coupling requires highly active catalyst systems.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are the premier choices.[1][2][6] Their bulk and electron-donating properties are essential to facilitate the difficult oxidative addition step.[5]

  • For Aryl/Heteroaryl Bromides: These substrates are more reactive than the corresponding chlorides. A broader range of ligands can be effective.

    • Recommended Ligands: While Buchwald ligands (XPhos, SPhos) remain excellent choices, other bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) can also provide high yields.[5][7]

  • For Aryl/Heteroaryl Iodides and Triflates: As the most reactive coupling partners, a wider array of ligands can be used.

    • Recommended Ligands: While less demanding ligands like PPh₃ might be sufficient in some cases, the use of bulky, electron-rich ligands like XPhos or SPhos is still recommended to ensure high efficiency, suppress side reactions, and handle sterically demanding substrates.[5]

Quantitative Data: Ligand Performance Comparison

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, highlighting the performance of different ligand systems.

EntryAryl HalideLigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineXPhosPd₂(dba)₃K₃PO₄1,4-Dioxane10018>95[6]
22-Chloro-m-xyleneSPhosPd₂(dba)₃K₃PO₄Toluene1002081[6]
34-ChloroanisoleRuPhosPd(OAc)₂K₃PO₄1,4-Dioxane8016High
44-BromoanisoleSPhosPd(OAc)₂K₂CO₃Toluene/H₂O1102474[7][8]
53-BromopyridinePCy₃Pd(OAc)₂K₃PO₄Toluene11024Good
64-IodotolueneXPhosPd(OAc)₂K₂CO₃DMF8012High

Note: Yields are based on published results for analogous 3- and 4-pyridylboronic acids, which serve as a strong proxy for this compound. "High" and "Good" are used where specific percentages were not provided but the reaction was reported as successful.

Diagrams

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0L2 Pd(0)L₂ OxAdd [R¹-Pd(II)L₂-X] Pd0L2->OxAdd Oxidative Addition (R¹-X) Trans [R¹-Pd(II)L₂-R²] OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0L2 Reductive Elimination (R¹-R²) Product R¹-R² Reactants R¹-X + R²-B(OR)₂ caption1 R¹ = Aryl/Heteroaryl Halide caption2 R² = (3-Methylpyridin-4-yl) caption3 L = Phosphine Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Selection_Workflow cluster_input Inputs cluster_decision Decision Process cluster_recommendation Ligand Recommendation cluster_output Output BoronicAcid This compound ArylHalide Aryl/Heteroaryl Halide (Ar-X) HalideType Identify Halide Type (X = Cl, Br, I, OTf) ArylHalide->HalideType Chlorides Aryl Chlorides (Challenging) Use Buchwald Ligands: XPhos, SPhos, RuPhos HalideType->Chlorides X = Cl Bromides Aryl Bromides (Intermediate) Use Buchwald Ligands or PCy₃ HalideType->Bromides X = Br Iodides Aryl Iodides/Triflates (Reactive) Broad Scope, XPhos/SPhos Recommended HalideType->Iodides X = I, OTf OptimizedReaction Optimized Suzuki Coupling Chlorides->OptimizedReaction Bromides->OptimizedReaction Iodides->OptimizedReaction

Caption: Workflow for selecting a ligand based on the halide partner.

Experimental Protocols

The following are generalized protocols that serve as excellent starting points. Optimization of base, solvent, temperature, and reaction time may be necessary for specific substrate combinations.

This protocol is adapted from methodologies proven effective for challenging heteroaryl couplings.[6][9]

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or Heteroaryl Chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (0.1 - 0.2 M)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or microwave reactor set to 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

This protocol is suitable for more reactive aryl bromides.[7]

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed solvent system: Toluene/Water (e.g., 4:1 v/v) or 1,4-Dioxane/Water (0.1 - 0.2 M)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Purge the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add the degassed solvent system.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude residue by flash column chromatography to isolate the final product.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the strategic selection of a palladium ligand. For challenging aryl chlorides, bulky and electron-rich Buchwald-type ligands such as XPhos and SPhos are indispensable. For more reactive aryl bromides and iodides, these ligands continue to provide excellent results, ensuring high yields and broad substrate scope. The protocols provided herein offer robust starting points for reaction optimization, enabling researchers to efficiently synthesize valuable pyridyl-containing biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Base Selection in the Cross-Coupling of (3-Methylpyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in biologically active molecules. The choice of base is a critical parameter in the optimization of Suzuki-Miyaura coupling reactions, as it plays a crucial role in the activation of the boronic acid and the overall efficiency of the catalytic cycle.

This document provides detailed application notes and protocols for the selection of an appropriate base for the Suzuki-Miyaura cross-coupling of (3-Methylpyridin-4-yl)boronic acid with various aryl and heteroaryl halides.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling reaction serves several key functions, primarily in the transmetalation step. It is generally accepted that the base activates the boronic acid to form a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the palladium(II) halide complex more readily than the neutral boronic acid. The choice of base can significantly influence the reaction rate, yield, and the suppression of side reactions such as protodeboronation.

Two primary mechanistic pathways for the role of the base have been proposed:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species, which then transfers its organic group to the palladium center.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid.

The operative pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates.

Factors Influencing Base Selection

Several factors should be considered when selecting a base for the cross-coupling of this compound:

  • Basicity: The strength of the base can influence the rate of boronate formation and the potential for side reactions. Stronger bases may lead to faster reactions but can also promote decomposition of sensitive substrates or catalysts.

  • Solubility: The solubility of the base in the chosen solvent system is crucial for its effectiveness. Insoluble bases can lead to heterogeneous reaction mixtures and may require phase-transfer catalysts.

  • Counter-ion: The nature of the cation in an inorganic base can affect the reaction outcome. For example, cesium ions are known to have a positive effect in some Suzuki-Miyaura couplings, potentially by influencing the solubility of intermediates or by acting as a Lewis acid.

  • Substrate Compatibility: The chosen base should be compatible with the functional groups present on both the boronic acid and the coupling partner. Highly basic conditions may not be suitable for substrates with base-labile groups.

dot

BaseSelectionFactors Factors Influencing Base Selection Basicity Basicity ReactionRate Reaction Rate Basicity->ReactionRate SideReactions Side Reactions (e.g., Protodeboronation) Basicity->SideReactions Solubility Solubility Solubility->ReactionRate CounterIon Counter-ion Effects Yield Product Yield CounterIon->Yield SubstrateCompatibility Substrate Compatibility SubstrateCompatibility->Yield SubstrateCompatibility->SideReactions

Caption: Logical relationship of factors influencing base selection.

Comparative Data on Base Performance

While a definitive side-by-side comparison of all possible bases for the cross-coupling of this compound is not available in the literature, the following table summarizes the performance of commonly used bases in similar heteroaryl Suzuki-Miyaura coupling reactions. The yields presented are representative and may vary depending on the specific aryl halide, catalyst, ligand, and solvent system employed.

EntryBaseTypical Yield Range (%)Notes
1K₂CO₃70 - 95A widely used and effective base for many heteroaryl couplings. Often used in aqueous solvent mixtures.
2Na₂CO₃65 - 90Another common and cost-effective choice. Performance can be similar to K₂CO₃.
3Cs₂CO₃75 - 98Often provides higher yields, particularly with challenging substrates. Can also help to suppress side reactions.[1]
4K₃PO₄70 - 95A strong, non-nucleophilic base that is effective in many cases, especially for coupling with aryl chlorides.
5KF50 - 85A milder base that can be advantageous when base-sensitive functional groups are present.
6Organic Bases (e.g., Et₃N, DIPEA)30 - 70Generally less effective than inorganic bases for Suzuki-Miyaura couplings of heteroaryl boronic acids.

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the reaction conditions, including the choice of base, may be necessary for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and water (degassed) via syringe.

  • Place the flask in a pre-heated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Base Screening

To optimize the choice of base for a specific coupling partner, a parallel screening experiment can be performed.

Materials:

  • This compound (0.12 mmol per reaction)

  • Aryl halide (0.10 mmol per reaction)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Selected bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 0.20 mmol per reaction)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 1 mL per reaction)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • In an array of reaction vials, add the aryl halide and the selected base to each vial.

  • Prepare a stock solution of this compound and the palladium catalyst in the chosen solvent.

  • Dispense the stock solution into each reaction vial.

  • Seal the vials and purge with an inert gas.

  • Place the vials in a heating block at the desired temperature (e.g., 100 °C) and stir for a set period (e.g., 12 hours).

  • After cooling, quench the reactions and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the relative yields for each base.

dot

ExperimentalWorkflow General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - this compound - Aryl Halide - Palladium Catalyst & Ligand - Base Start->Setup InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->InertAtmosphere SolventAddition Add Degassed Solvent(s) InertAtmosphere->SolventAddition Heating Heat and Stir (e.g., 90-100 °C) SolventAddition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate base is a critical step in the successful execution of the Suzuki-Miyaura cross-coupling of this compound. While inorganic bases such as potassium carbonate, sodium carbonate, cesium carbonate, and potassium phosphate are generally effective, the optimal choice will depend on the specific substrates and desired reaction outcomes. For challenging couplings or to minimize side reactions, cesium carbonate may offer an advantage. A systematic screening of bases is recommended to identify the optimal conditions for a given transformation, leading to improved yields and process efficiency in the synthesis of valuable 4-aryl-3-methylpyridine derivatives for research, and drug development.

References

Application Notes and Protocols for Solvent Effects in Suzuki Coupling of (3-Methylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling of (3-Methylpyridin-4-yl)boronic acid with aryl halides. The protocols and data presented herein are designed to guide reaction optimization for the synthesis of 4-aryl-3-methylpyridine derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2] Its application in the pharmaceutical industry is extensive, particularly for the synthesis of biaryl and heteroaryl compounds. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[3] For heteroaryl substrates like this compound, the solvent system plays a crucial role in managing the solubility of reagents, stabilizing the palladium catalyst, and modulating the reactivity of the boronic acid and the base.[4][5] The Lewis basic nitrogen atom in the pyridine ring can interact with the palladium catalyst, potentially inhibiting the reaction, a challenge that can be mitigated by the appropriate choice of solvent and reaction conditions.[6]

Solvent Selection and Effects

The selection of an appropriate solvent or solvent mixture is paramount for a successful Suzuki coupling. Aprotic polar solvents, often in combination with water, are frequently employed.

Commonly Used Solvents:

  • 1,4-Dioxane/Water: This is a widely used and often optimal solvent system for Suzuki couplings involving pyridylboronic acids.[2][5][7] The addition of water can enhance the solubility of the base and the boronic acid salt, and facilitate the transmetalation step.[8]

  • Toluene/Water: Another effective biphasic system, particularly for less polar substrates.

  • Tetrahydrofuran (THF)/Water: A common choice, though sometimes less effective than dioxane for challenging couplings.

  • Dimethylformamide (DMF): A polar aprotic solvent that can be effective, but may lead to side reactions at higher temperatures.

The ratio of the organic solvent to water can also be a critical parameter to optimize.

Quantitative Data on Solvent Effects

While specific quantitative data for the Suzuki coupling of this compound across a broad range of solvents is not extensively published in a single study, data from similar pyridine-4-boronic acid derivatives and general solvent screening studies provide valuable insights into expected trends. The following table summarizes representative yields obtained for Suzuki couplings of pyridyl boronic acids in various solvent systems.

Solvent SystemAryl Halide PartnerCatalyst SystemBaseTemperature (°C)Yield (%)Reference
1,4-Dioxane / H₂O4-bromo-3-methylanilinePd(PPh₃)₄K₂CO₃90-100High (not specified)[7]
1,4-Dioxane / H₂O2-chloropyridinePd₂(dba)₃ / PCy₃K₃PO₄Not specifiedExcellent[5]
1,4-DioxaneAryl IodidePd(dppf)Cl₂Cs₂CO₃Not specified36[9]
TolueneAryl IodidePd(dppf)Cl₂Cs₂CO₃Not specified19[9]
XylenesAryl IodidePd(dppf)Cl₂Cs₂CO₃Not specified19[9]
THFAryl IodidePd(dppf)Cl₂Cs₂CO₃Not specified24[9]

Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, and temperature used. This table is intended to be illustrative of general solvent performance.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling with this compound.

Protocol 1: General Procedure using 1,4-Dioxane/Water

This protocol is a good starting point for the Suzuki coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, base, and palladium catalyst.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete and the vial has cooled, work up and purify the product as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Oxidative Addition Transmetalation_Step R1-Pd(II)L2-X->Transmetalation_Step Base Base Base->Transmetalation_Step R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation_Step->R1-Pd(II)L2-R2 Transmetalation Reductive_Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive Elimination R2-B(OR)2 (3-Methylpyridin-4-yl)-B(OR)2 R2-B(OR)2->Transmetalation_Step Reductive_Elimination->Pd(0)L2 R1-R2 Product Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Base B Add Palladium Catalyst & Ligand A->B C Add Degassed Solvent B->C D Purge with Inert Gas C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry Organic Layer H->I J Concentrate I->J K Purification (Column Chromatography) J->K L Characterize Product K->L

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-Methylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (3-Methylpyridin-4-yl)boronic acid. This heteroaryl boronic acid presents unique challenges, and this document offers solutions to overcome common obstacles and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion to the desired product. What are the most common causes?

A1: Low or no yield in this specific coupling is often traced back to a few critical factors:

  • Catalyst Inactivity or Inhibition: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Standard catalysts may be ineffective for this reason.[1]

  • Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water), converting the boronic acid back to 3-methylpyridine.[1][2] This is a very common issue with pyridine boronic acids.[3]

  • Poor Reagent or Solvent Quality: The active Pd(0) catalyst is highly sensitive to oxygen.[1] The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[2][4] Similarly, excess water in solvents or reagents can accelerate protodeboronation.[1][5]

  • Inappropriate Reaction Conditions: The choice of base, ligand, and solvent is particularly critical for challenging heteroaryl couplings. An suboptimal combination can halt the reaction entirely.[1]

Q2: I'm observing significant formation of 3-methylpyridine, indicating protodeboronation. How can I prevent this?

A2: Protodeboronation is the primary competing reaction for this substrate.[2] Several strategies are highly effective in minimizing it:

  • Use a More Stable Boron Reagent: This is the most robust solution. Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) , an N-methyliminodiacetic acid (MIDA) boronate , or a potassium trifluoroborate salt (BF₃K) .[1][5][6] These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing decomposition.[3][7]

  • Strictly Anhydrous Conditions: While some Suzuki protocols use water, it can be a proton source for this side reaction.[8] Using thoroughly dried solvents and anhydrous bases can significantly reduce protodeboronation.[5][9]

  • Optimize Base and Temperature: Strong bases can sometimes promote protodeboronation.[5] Consider using milder, anhydrous bases like K₃PO₄ or Cs₂CO₃.[1][8] Running the reaction at the lowest effective temperature can also help, as higher temperatures accelerate decomposition.[5][10]

  • Use a Highly Active Catalyst: A more efficient catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[3][5]

Q3: How can I minimize the formation of homocoupling byproducts (e.g., 3,3'-dimethyl-4,4'-bipyridine)?

A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating an alternative catalytic cycle that leads to the byproduct.[1][2]

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][9] The reaction vessel must be flame- or oven-dried, and a positive pressure of inert gas should be maintained throughout the entire setup and reaction time.[1][8]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can sometimes favor homocoupling. Optimize the ratio for your specific substrates.

Q4: What are the recommended catalyst, ligand, and base combinations for coupling this compound?

A4: Due to the electron-deficient nature of the pyridine ring and potential for catalyst inhibition, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]

  • Catalyst & Ligand: The most successful systems employ bulky, electron-rich monophosphine ligands (i.e., Buchwald ligands). Combinations such as Pd₂(dba)₃ or Pd(OAc)₂ with SPhos, XPhos, or RuPhos are highly recommended.[1][11] Air-stable precatalysts like XPhos Pd G3 are also excellent choices.[2]

  • Base: Strong, non-nucleophilic, and finely powdered anhydrous bases are essential for the transmetalation step.[1] Potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) are frequently the most effective choices for this type of coupling.[1][8]

  • Solvent: Anhydrous, degassed aprotic polar solvents are preferred. 1,4-Dioxane, Toluene, or DMF are common and effective choices.[12] Sometimes a carefully optimized amount of water is beneficial, but start with anhydrous conditions to minimize protodeboronation.[5][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low or No Yield 1. Catalyst inhibition/deactivation by pyridine nitrogen.[1] 2. Protodeboronation of boronic acid.[2] 3. Presence of oxygen or water.[1] 4. Ineffective ligand/base combination.[1]1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] 2. Use a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt).[1][5] 3. Thoroughly degas all solvents and use anhydrous reagents under an inert atmosphere.[1][9] 4. Screen stronger bases like anhydrous K₃PO₄ or Cs₂CO₃.[1]
Protodeboronation 1. Inherent instability of the pyridine boronic acid.[3] 2. Presence of a proton source (water).[5] 3. High reaction temperature.[5] 4. Suboptimal base choice.[5]1. Convert the boronic acid to a pinacol ester or potassium trifluoroborate salt.[1][3] 2. Use anhydrous solvents and reagents.[9] 3. Attempt the reaction at a lower temperature (e.g., 60–80 °C).[5] 4. Use a milder anhydrous base like K₃PO₄.[8]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst.[1][2] 2. Large excess of boronic acid.1. Ensure the reaction is performed under strictly inert conditions with degassed solvents.[1][9] 2. Optimize stoichiometry; start with 1.2–1.5 equivalents of the boronic acid derivative.
Sluggish/Incomplete Reaction 1. Inefficient transmetalation step.[14] 2. Low reaction temperature. 3. Poor solubility of reagents.[12]1. Ensure a strong, anhydrous base (K₃PO₄, Cs₂CO₃) is used.[1] 2. Gradually increase the temperature (e.g., to 80–110 °C), monitoring for decomposition.[14][15] 3. Screen different anhydrous solvents (Dioxane, Toluene, DMF).[1]

Recommended Starting Conditions for Optimization

ParameterRecommendationRationale / Comments
Boron Reagent This compound pinacol ester or Potassium (3-methylpyridin-4-yl)trifluoroborate (1.2-1.5 equiv.)Greatly enhances stability and prevents protodeboronation.[3][16] A highly recommended strategy.
Aryl Halide Aryl Bromide or Iodide (1.0 equiv.)Aryl chlorides are also possible but may require more active catalyst systems (e.g., SPhos-based).[11]
Catalyst System Pd₂(dba)₃ (1-2.5 mol%) + SPhos (2.5-6 mol%) OR XPhos Pd G3 (2-5 mol%)Bulky, electron-rich ligands are essential for activating the C-X bond and promoting reductive elimination.[1][11]
Base K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.)Strong, non-nucleophilic bases that are effective in promoting transmetalation. Must be anhydrous and finely powdered.[1]
Solvent Anhydrous, degassed 1,4-Dioxane or TolueneCommon solvents for Suzuki couplings that perform well under anhydrous conditions.[1]
Temperature 80–110 °CA common temperature range for these couplings.[14] Start lower and increase if the reaction is sluggish. Monitor by TLC/LC-MS.[8]
Atmosphere Nitrogen or ArgonStrict exclusion of oxygen is critical to prevent catalyst decomposition and homocoupling.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, the palladium precatalyst, and the anhydrous base.[15]

  • Seal the vessel with a septum and thoroughly evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8][15]

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.[8]

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[14]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[8][17]

Protocol 2: Preparation of Potassium (3-Methylpyridin-4-yl)trifluoroborate

This stable salt is an excellent alternative to the free boronic acid.[6][18]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Methanol

  • Water

Procedure:

  • In a flask, dissolve this compound in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic.

  • Slowly add the KHF₂ solution to the boronic acid solution with stirring.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold methanol.

  • Dry the resulting white solid under vacuum to yield the potassium trifluoroborate salt, which can be stored and used directly in Suzuki coupling reactions.[19]

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low / No Yield Observed check_inert Is the reaction setup strictly inert? start->check_inert check_reagents Are reagents pure, dry, and stable? check_inert->check_reagents Yes sol_inert Degas solvents. Use flame-dried glassware. Maintain inert atmosphere. check_inert->sol_inert No check_conditions Are conditions (ligand, base, temp) optimal? check_reagents->check_conditions Yes sol_reagents Use fresh boronic acid derivative (ester or BF3K). Use anhydrous base/solvents. check_reagents->sol_reagents No check_conditions->start Yes, still failing (Re-evaluate substrate) sol_conditions Switch to bulky ligand (SPhos/XPhos). Use K3PO4 or Cs2CO3. Optimize temperature. check_conditions->sol_conditions No

Caption: A logical workflow to diagnose and solve common issues.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_problems Challenges with Pyridine Boronic Acids pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X L₂ oa->pd2 trans Transmetalation pd2->trans Py-B(OR)₂ + Base pd2_aryl Ar-Pd(II)-Py L₂ trans->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Ar-Py inhibition Catalyst Inhibition: Pyridine N binds to Pd(0), preventing reaction. inhibition->pd0 protodeboronation Protodeboronation: Py-B(OR)₂ + H⁺ → Py-H (Major side reaction) protodeboronation->trans Consumes Reagent

Caption: The Suzuki cycle with key challenges for pyridine boronic acids.

References

Technical Support Center: Protodeboronation of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent the protodeboronation of heteroaryl boronic acids in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the starting material.[1] This process leads to reduced yields in cross-coupling reactions and generates the corresponding deboronated heteroarene as a byproduct, complicating purification.[1] For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the structure of the organic substituent.[1]

Q2: Why are some heteroaryl boronic acids particularly unstable?

Heteroaryl boronic acids, especially those with a nitrogen atom (like 2-pyridyl boronic acid), can be highly susceptible to protodeboronation.[2] Their instability is often due to unique decomposition pathways. For example, 2-pyridyl boronic acid can form a zwitterionic intermediate under neutral pH conditions, which undergoes rapid, unimolecular C-B bond fragmentation.[3] Additionally, electron-deficient heteroaryl boronic acids (e.g., 5-thiazolyl boronic acid) are prone to rapid decomposition, especially under the basic conditions typically used in Suzuki-Miyaura couplings.[3][4][5]

Q3: What are the primary factors that promote protodeboronation?

The reaction pH is a critical factor.[1] Protodeboronation can be catalyzed by either acid or base.[1]

  • Base-Catalyzed: This is the most common pathway in Suzuki-Miyaura reactions. The base promotes the formation of a more reactive boronate anion, which can then be protonated by a proton source like water.[1] This process is often fastest at high pH.

  • Acid-Catalyzed: This pathway involves the reaction of the boronic acid with an acid.[1] Aromatic boronic acids with electron-withdrawing groups are generally stabilized by acidic conditions.[1]

  • Zwitterion-Mediated: For certain basic heteroaromatics like 2-pyridine boronic acid, a zwitterionic form that is highly reactive towards protodeboronation can exist at neutral pH.[3] Shifting the pH to be more acidic or basic can actually decrease the rate of decomposition by moving away from this reactive zwitterionic species.

The general mechanisms are illustrated below.

Protodeboronation_Mechanisms cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed cluster_zwitterion Zwitterion-Mediated (e.g., 2-Pyridyl) BA_base Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA_base->Boronate + OH⁻ ArH_base Ar-H Boronate->ArH_base + H₂O (Proton Source) BA_acid Ar-B(OH)₂ Intermediate_acid Transition State BA_acid->Intermediate_acid + H⁺ ArH_acid Ar-H Intermediate_acid->ArH_acid BA_zwit HetAr-B(OH)₂ Zwitterion Zwitterion (HetAr⁺-B(OH)₃⁻) BA_zwit->Zwitterion Neutral pH ArH_zwit HetAr-H Zwitterion->ArH_zwit Unimolecular Fragmentation

Caption: General mechanisms of protodeboronation.

Troubleshooting Guide

Q4: My Suzuki-Miyaura reaction has a low yield, and I've isolated the deboronated heteroarene. What happened?

This is a classic sign of protodeboronation. The reaction conditions (e.g., base, temperature, water content) are likely promoting the decomposition of your boronic acid faster than the desired cross-coupling. The key to success is to have the rate of the productive coupling reaction significantly outpace the rate of protodeboronation.

Q5: My 2-heterocyclic boronic acid (e.g., 2-thienyl, 2-furyl) is decomposing. How can I improve my reaction?

Many 2-substituted heterocyclic boronic acids are notoriously unstable.[6] A highly effective strategy is to use an air-stable surrogate that slowly releases the boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates are an excellent solution for this problem.[6][7] By using a MIDA boronate under "slow-release" conditions, the concentration of the unstable free boronic acid is kept very low throughout the reaction, minimizing decomposition.[1][2]

The workflow below outlines a troubleshooting process for a failing reaction.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield / Failed Suzuki-Miyaura Reaction check_byproduct Is deboronated byproduct observed? start->check_byproduct use_mida Use air-stable MIDA boronate surrogate (Slow-Release Strategy) check_byproduct->use_mida Yes other_issue Investigate other issues: - Catalyst poisoning - Reagent purity - Reaction setup check_byproduct->other_issue No optimize_conditions Optimize Reaction Conditions: - Use milder base (e.g., CsF, K₃PO₄) - Lower temperature - Use highly active catalyst/ligand  (e.g., Pd(OAc)₂/SPhos) use_mida->optimize_conditions and/or use_anhydrous Consider anhydrous conditions or other surrogates (e.g., DABO, trifluoroborates) optimize_conditions->use_anhydrous and/or

Caption: Troubleshooting workflow for protodeboronation.
Q6: What are "slow-release" conditions and when should I use them?

Slow-release is a strategy where an unstable boronic acid is generated gradually in situ from a stable precursor like a MIDA boronate or a trifluoroborate salt.[1] This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over decomposition.[1][2] This approach is particularly effective for challenging substrates like 2-heterocyclic boronic acids when coupling with less reactive partners like aryl chlorides.[6][7]

Data Presentation: Stability of Boronic Acids vs. MIDA Boronates

The benchtop stability of many common heteroaryl boronic acids is poor. In contrast, their corresponding MIDA boronates are exceptionally stable, showing no detectable decomposition even after two months.[6]

EntryHeteroaryl Group% Boronic Acid Remaining (15 days, open to air)% MIDA Boronate Remaining (>60 days, open to air)
12-Furan<5%>95%
22-Benzofuran45%>95%
32-Thiophene31%>95%
42-Pyrrole<5%>95%
52-Benzothiophene68%>95%
62-Indole<5%>95%
Data summarized from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009.[6][7]

Experimental Protocols

Protocol 1: General Slow-Release Suzuki-Miyaura Coupling with MIDA Boronates

This protocol is highly effective for a range of unstable boronic acids, including 2-thienyl, 2-furyl, and 2-indolyl derivatives, especially when coupling with aryl chlorides.[6][7]

Slow_Release_Workflow A 1. Combine in a vial: - Aryl/Heteroaryl Chloride (1.0 equiv) - MIDA Boronate (1.0 equiv) - Pd(OAc)₂ (5 mol %) - SPhos (10 mol %) - K₃PO₄ (7.5 equiv) B 2. Add Solvent: 5:1 dioxane/H₂O (to 0.07 M concentration) A->B C 3. Seal and Heat: Seal the vial and place in a preheated 60 °C heating block B->C D 4. Stir: Stir for 6 hours C->D E 5. Workup: Cool to room temperature, dilute, and perform extractive workup D->E

Caption: Workflow for slow-release Suzuki-Miyaura coupling.

Detailed Steps:

  • Reagent Preparation: In a reaction vial, combine the aryl or heteroaryl chloride (1.0 equiv), the MIDA boronate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), SPhos (10 mol %), and potassium phosphate (K₃PO₄, 7.5 equiv).[6][7]

  • Solvent Addition: Add a 5:1 mixture of dioxane and water to achieve a final concentration of 0.07 M with respect to the limiting reagent.[6][7]

  • Reaction: Seal the vial and place it in a preheated heating block at 60 °C.[6][7]

  • Stirring: Stir the reaction mixture for 6 hours.[6][7]

  • Workup: After cooling to room temperature, the reaction can be worked up using standard aqueous/organic extraction procedures.

Protocol 2: Coupling of 2-Pyridyl MIDA Boronate

2-Pyridyl boronic acids are particularly challenging. A modified procedure is often required for successful coupling.[7]

Key Modifications:

  • Catalyst System: Use 1.5 mol % Pd₂(dba)₃ and 6 mol % XPhos.[7]

  • Base: Use 5 equivalents of potassium carbonate (K₂CO₃).[7]

  • Solvent: Use a 4:1 mixture of DMF and isopropanol (IPA).[7]

  • Temperature: Run the reaction at 100 °C for 4 hours.[7]

  • Additive: The addition of 50 mol % Cu(OAc)₂ can be beneficial.[7]

References

Technical Support Center: Catalyst Deactivation with Pyridine-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving pyridine-containing substrates. Pyridine and its derivatives are crucial building blocks in pharmaceutical and materials science, but their inherent properties can present significant hurdles in catalytic processes. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with pyridine-containing substrates prone to catalyst deactivation?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle. This is a well-known issue, sometimes referred to as the "2-pyridyl problem," especially when the reaction site is adjacent to the nitrogen.[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The deactivation of catalysts in the presence of pyridine-containing substrates can occur through several mechanisms:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically inert.[1]

  • Coking or Fouling: At high temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[2]

  • Sintering: Thermal stress can cause the metal nanoparticles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[2]

  • Impurities: Other impurities in the reaction mixture, such as sulfur or halide compounds, can also act as catalyst poisons.[3]

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, catalyst activity can be restored. The appropriate regeneration method depends on the deactivation mechanism. For deactivation by coking, a controlled oxidation to burn off carbon deposits can be effective.[2] For certain types of poisoning, treatment with a hydrogen stream at high temperatures or washing with specific solvents may help.[2] However, sintering is generally irreversible.[2] A patented method for reactivating palladium catalysts poisoned by nitrogen impurities involves treating the spent catalyst with alkali metal or alkaline earth metal bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides.[4]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with pyridine-containing substrates in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low to No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the metal center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). The bulkiness of these ligands can disfavor the binding of the pyridine nitrogen.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1]
Inefficient Oxidative Addition: The bond between the carbon and the leaving group (e.g., C-X) on the pyridine substrate is not being effectively broken.1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-Br and C-I bonds are generally more reactive in oxidative addition.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or catalyst decomposition.[1]
Side Product Formation (e.g., Dehalogenation) Reaction Conditions Favoring Side Reactions: The choice of ligand, base, or temperature may be promoting undesired reaction pathways.1. Optimize Ligand and Base: Screen different ligands and bases to find a combination that favors the desired reductive elimination over dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1]
Catalyst Decomposition (e.g., Palladium Black Formation) Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime and be more prone to aggregation into inactive palladium black.1. Use a More Active Catalyst System: Employing more electron-rich and sterically hindered ligands can accelerate the catalytic cycle and minimize the lifetime of vulnerable Pd(0) intermediates. 2. Ensure Efficient Pre-catalyst Activation: Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can be beneficial.[5]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of pyridine-containing substrates, highlighting the impact of different ligands and reaction parameters.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles with Aryl Bromides

EntryLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1P(t-Bu)₃3.0KFDioxane1101282
2XPhos3.0KFDioxane1101274
3SPhos3.0KFDioxane1101265
4PPh₃3.0KFDioxane11012<5

Reaction Conditions: 1 equiv of aryl bromide, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of base, Pd₂(dba)₃ as palladium source (1.5 mol%). Data compiled from a representative study.[6]

Table 2: Effect of Catalyst Loading and Reaction Time on Suzuki Coupling of an Aminopyridine Derivative

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
11837
25232
35869
452468
554867
610867

Reaction Conditions: 2-amino-5-bromopyrazine with phenylboronic acid, Pd(PPh₃)₂Cl₂ as catalyst, 1 M aq. Na₂CO₃ as base, in 1,4-dioxane at reflux.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Halides

This protocol is adapted from a general method for the coupling of 2-pyridyl nucleophiles.[6]

Materials:

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Lithium triisopropyl 2-pyridylboronate

  • Aryl halide

  • Anhydrous potassium fluoride (KF)

  • Anhydrous 1,4-dioxane

  • Oven-dried resealable Schlenk tube with a Teflon screw valve

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In an oven-dried resealable Schlenk tube, add the palladium source (e.g., 1.5 mol% Pd₂(dba)₃), phosphine ligand (e.g., 6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and anhydrous KF (3.0 equiv).

  • Cap the Schlenk tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of approximately 0.3 M with respect to the aryl halide) via syringe.

  • Add the aryl halide (1.0 equiv) via syringe. If the aryl halide is a solid, add it with the other solid reagents in step 1.

  • Replace the rubber septum with the Teflon screw valve and seal the Schlenk tube.

  • Heat the reaction mixture to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the aryl halide is completely consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to catalyst deactivation with pyridine-containing substrates.

Catalyst_Poisoning Active_Catalyst Active Catalyst (e.g., Pd(0)L₂) Inactive_Complex Inactive Catalyst-Pyridine Complex Active_Catalyst->Inactive_Complex Poisoning Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Pyridine_Substrate Pyridine-containing Substrate Pyridine_Substrate->Inactive_Complex Coordination No_Reaction Catalytic Cycle Inhibited Inactive_Complex->No_Reaction Troubleshooting_Workflow Start Low or No Conversion Check_Poisoning Is Catalyst Poisoning by Pyridine Suspected? Start->Check_Poisoning Change_Ligand Switch to Bulky Ligand (e.g., XPhos) Check_Poisoning->Change_Ligand Yes Check_Oxidative_Addition Is Oxidative Addition Inefficient? Check_Poisoning->Check_Oxidative_Addition No Success Reaction Successful Change_Ligand->Success Increase_Loading Increase Catalyst Loading Increase_Loading->Success Use_Precatalyst Use a Pre-catalyst Use_Precatalyst->Success Change_Halide Switch to More Reactive Halide (Br, I) Check_Oxidative_Addition->Change_Halide Yes Check_Oxidative_Addition->Success No Change_Halide->Success Increase_Temp Increase Reaction Temperature Increase_Temp->Success Deactivation_Pathways Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., by Pyridine, S, etc.) Active_Catalyst->Poisoning Coking Coking / Fouling Active_Catalyst->Coking Sintering Sintering (Thermal) Active_Catalyst->Sintering Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

References

Troubleshooting low yield in (3-Methylpyridin-4-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions involving (3-Methylpyridin-4-yl)boronic acid. The following question-and-answer format addresses specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound has a very low or no yield. What are the primary causes?

Low yields in Suzuki-Miyaura couplings involving pyridylboronic acids are common. The primary factors to investigate are the stability of the boronic acid, the activity of the catalyst, and the reaction conditions. The pyridine nitrogen can complicate the reaction by coordinating to the palladium catalyst, leading to inhibition.

Troubleshooting Steps:

  • Assess Boronic Acid Stability: this compound, like other pyridylboronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond).

    • Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)) or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly under the reaction conditions.[1][2]

  • Evaluate the Catalyst System: The choice of palladium source and ligand is critical for coupling with heteroaryl substrates.

    • Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting or deactivating the catalyst.[3][4]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[3][5]

  • Strict Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive state and promote homocoupling of the boronic acid.[6][7]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[6] Use flame-dried glassware and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[6]

  • Optimize Base and Solvent: The base is crucial for the transmetalation step and its quality is important.

    • Base Selection: Weak bases may be insufficient. Use strong, anhydrous, and finely ground bases such as K₃PO₄ or Cs₂CO₃.[3]

    • Solvent System: Screen different anhydrous solvents like dioxane or toluene. While some Suzuki protocols use aqueous bases, water can facilitate protodeboronation.[2][4]

FAQ 2: I am observing a significant amount of homocoupling byproduct (3,3'-dimethyl-4,4'-bipyridine). How can I minimize this?

Homocoupling of boronic acids is a frequent side reaction, often driven by the presence of oxygen which can oxidize the active Pd(0) catalyst to Pd(II).[6]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical factor. Ensure solvents are completely free of oxygen.[6][7]

  • Control Stoichiometry: While a slight excess of boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling. Optimize the ratio for your specific substrates.[6]

  • Fresh Catalyst: Use a fresh, active Pd(0) source or a reliable precatalyst. Deactivated or oxidized palladium species can promote homocoupling.

FAQ 3: My Buchwald-Hartwig amination using this compound is not working. What should I consider?

While less common than Suzuki couplings, boronic acids can sometimes be used in amination reactions, though aryl halides are the typical electrophile. If you are attempting a variation of the Buchwald-Hartwig reaction, similar principles to the Suzuki coupling apply due to the nature of the pyridylboronic acid.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: As with Suzuki reactions, the palladium-ligand combination is key. The development of sterically hindered and electron-rich phosphine ligands was crucial for the success of Buchwald-Hartwig amination.[8] Bidentate phosphine ligands like BINAP or DPPF have proven effective.[8]

  • Base Compatibility: The choice of base is critical and must be compatible with the amine and other functional groups. Common bases include sodium tert-butoxide (NaOtBu), LHMDS, and cesium carbonate (Cs₂CO₃). Note that strong bases like NaOtBu may not be compatible with all functional groups.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so rigorous exclusion of air is necessary.[9]

Data Presentation: Optimized Reaction Conditions

The following tables summarize generally successful starting conditions for Suzuki-Miyaura couplings with pyridylboronic acids. Optimization for your specific substrates is highly recommended.

Table 1: Recommended Suzuki-Miyaura Reaction Components

ComponentRecommendationRationale & Citation
Boronic Acid Form Pinacol Ester or MIDA BoronateIncreases stability and prevents premature protodeboronation.[1][2]
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands prevent catalyst inhibition by the pyridine nitrogen.[3][5]
Base K₃PO₄, Cs₂CO₃ (anhydrous)Strong, non-nucleophilic bases that effectively promote transmetalation.[3]
Solvent Dioxane, Toluene (anhydrous)Common solvents for Suzuki couplings; anhydrous conditions minimize protodeboronation.[3][4]

Table 2: Typical Reaction Parameters

ParameterRangeNotes
Temperature 80 - 110 °CHigher temperatures can increase reaction rate but may also lead to decomposition.[2]
Concentration 0.1 - 0.5 MRelative to the limiting reagent.
Catalyst Loading 1 - 5 mol%Higher loading may be necessary for challenging substrates.
Ligand:Pd Ratio 1:1 to 2:1Dependent on the specific ligand and palladium source used.
Boronic Acid Equiv. 1.2 - 1.5A slight excess is typical to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl halide with this compound pinacol ester.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, to achieve a concentration of 0.1 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for diagnosing and resolving low yield in your coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stability - Fresh Boronic Acid? - Anhydrous Solvent/Base? - Active Catalyst? start->check_reagents protodeboronation Issue: Protodeboronation? check_reagents->protodeboronation Degradation Observed? check_conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Appropriate Base/Solvent? - Optimal Temperature? side_reactions Issue: Side Reactions? (e.g., Homocoupling) check_conditions->side_reactions Byproducts Observed? check_catalyst 3. Assess Catalyst System - Ligand appropriate for Pyridine? (e.g., SPhos, XPhos) - Catalyst Loading Sufficient? catalyst_inhibition Issue: Catalyst Inhibition? check_catalyst->catalyst_inhibition protodeboronation->check_conditions No solve_protodeboronation Solution: - Use Boronate Ester (Pinacol, MIDA) - Use Anhydrous Conditions - Milder Base/Lower Temp protodeboronation->solve_protodeboronation Yes solve_inhibition Solution: - Switch to Bulky, Electron-Rich Ligand - Increase Catalyst/Ligand Loading catalyst_inhibition->solve_inhibition Yes side_reactions->check_catalyst No solve_side_reactions Solution: - Rigorously Degas Solvents - Check Reagent Stoichiometry - Ensure Inert Atmosphere side_reactions->solve_side_reactions Yes success Yield Improved solve_protodeboronation->success solve_inhibition->success solve_side_reactions->success Suzuki_Factors center Successful Cross-Coupling sub_boronic This compound (or Ester) sub_boronic->center base Anhydrous Base (e.g., K3PO4, Cs2CO3) sub_boronic->base Activation sub_halide Aryl/Heteroaryl Halide sub_halide->center catalyst Palladium Catalyst (Pd(0) active species) catalyst->center ligand Bulky, Electron-Rich Phosphine Ligand catalyst->ligand Forms Active Complex ligand->center base->center conditions Reaction Conditions - Inert Atmosphere - Anhydrous Solvent - Optimal Temperature conditions->center

References

Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid impurities from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid impurities?

A1: The most common methods for removing boronic acid impurities include:

  • Liquid-Liquid Extraction: Utilizing the acidic nature of boronic acids to separate them into an aqueous phase.

  • Scavenger Resins: Employing solid-supported scavengers that selectively bind to boronic acids.

  • Chromatography: Using techniques like silica gel or reversed-phase chromatography to separate the desired compound from the boronic acid.

  • Recrystallization: Purifying solid products by dissolving them in a suitable solvent and allowing them to crystallize, leaving the impurities in the solution.

  • Derivatization: Converting the boronic acid into a derivative, such as a diethanolamine adduct, to facilitate its removal.

Q2: How do I choose the best purification method for my specific compound?

A2: The choice of purification method depends on several factors, including the properties of your target compound (e.g., polarity, stability, solubility), the nature of the boronic acid impurity, and the scale of your reaction. A decision-making workflow is illustrated below.

start Start: Crude Reaction Mixture with Boronic Acid Impurity product_solid Is the desired product a solid? start->product_solid product_stable_base Is the product stable to basic conditions? product_solid->product_stable_base No recrystallization Recrystallization product_solid->recrystallization Yes product_stable_acid Is the product stable to acidic conditions? product_stable_base->product_stable_acid No base_extraction Basic Liquid-Liquid Extraction product_stable_base->base_extraction Yes high_polarity_diff Significant polarity difference between product and impurity? product_stable_acid->high_polarity_diff No scavenger_resin Scavenger Resin product_stable_acid->scavenger_resin Yes chromatography Column Chromatography high_polarity_diff->chromatography Yes derivatization Derivatization (e.g., with Diethanolamine) high_polarity_diff->derivatization No

Figure 1. Decision tree for selecting a purification method.

Q3: Can I use a combination of methods for purification?

A3: Yes, combining methods is often the most effective approach. For example, you might perform a basic liquid-liquid extraction to remove the bulk of the boronic acid, followed by column chromatography or recrystallization to achieve high purity.

Troubleshooting Guides

Issue 1: Basic liquid-liquid extraction is not removing the boronic acid impurity.
Possible Cause Troubleshooting Step
Insufficiently basic aqueous phase. Increase the concentration of the base (e.g., use 1-2 M NaOH). Ensure thorough mixing of the aqueous and organic layers.
Product is also acidic and partitioning into the aqueous layer. If your product has acidic functional groups, it may also be extracted into the basic aqueous layer. In this case, consider using a scavenger resin or chromatography.
Boronic acid is not sufficiently acidic. Some boronic acids may require a stronger base for deprotonation.
Emulsion formation. Add a small amount of brine to the separatory funnel to help break the emulsion.
Issue 2: The boronic acid is co-eluting with my product during silica gel chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system. Your product and the boronic acid may have similar polarities. Try a different eluent system. For polar compounds, a mixture of dichloromethane and methanol (e.g., 10:1 or 5:1) may be effective.
Boronic acid streaking on the column. Add a small amount of a modifier, such as acetic acid or triethylamine, to the eluent to improve the peak shape.
Boronic acid degrading on silica. Consider using neutral alumina instead of silica gel for the column chromatography. Alternatively, use a scavenger resin prior to chromatography to remove the boronic acid.
Issue 3: Scavenger resin is not effective.
Possible Cause Troubleshooting Step
Insufficient amount of scavenger resin. Increase the equivalents of the scavenger resin relative to the boronic acid impurity.
Inadequate reaction time or mixing. Ensure the resin is well-suspended in the reaction mixture and allow for sufficient reaction time, as recommended by the manufacturer.
Incorrect solvent. The efficiency of the scavenger resin can be solvent-dependent. Consult the manufacturer's guidelines for optimal solvent choices.
Resin deactivation. Ensure the resin has been stored correctly and is not expired.

Data Presentation: Comparison of Boronic Acid Scavengers

Scavenger Type Functional Group Typical Loading Capacity (mmol/g) Advantages Disadvantages
DEAM Resin (Polystyrene or Silica) Diethanolamine0.5 - 1.5High efficiency for boronic acid sequestration.Can be sensitive to water.
Diol Resin (Silica) cis-Diol0.8 - 1.2Effective for scavenging boronic acids.May have lower capacity than DEAM resins.
Guanidine Resin (Silica) Diisopropylguanidine0.7 - 1.1Very powerful scavenger for boronic and phenolic acids.Can also act as a strong base, which may not be compatible with all substrates.

Experimental Protocols

Protocol 1: Removal of Boronic Acid Impurity using Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The boronate salt of the boronic acid will be in the aqueous (top) layer.

  • Collection: Drain the organic layer.

  • Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Protocol 2: Removal of Boronic Acid Impurity using a Diethanolamine (DEAM) Scavenger Resin
  • Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add the DEAM scavenger resin (typically 2-3 equivalents relative to the boronic acid impurity) to the solution.

  • Scavenging: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the boronic acid is no longer detected. This may take from 1 to 24 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with the same solvent used for the reaction.

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

start Start: Crude Product in Anhydrous Solvent add_resin Add DEAM Scavenger Resin (2-3 eq.) start->add_resin stir Stir at Room Temperature (1-24 h) add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Boronic Acid Consumed wash Wash Resin with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate under Reduced Pressure combine->concentrate end End: Purified Product concentrate->end

Figure 2. Workflow for boronic acid removal using a scavenger resin.
Protocol 3: Purification via Derivatization with Diethanolamine

  • Adduct Formation: Dissolve the crude product containing the boronic acid impurity in a minimal amount of a suitable solvent like methylene chloride. Add diethanolamine (1.0 equivalent relative to the boronic acid) dropwise while stirring. A precipitate of the diethanolamine adduct should form.

  • Isolation of Adduct: Stir the resulting slurry for 15-30 minutes. Isolate the solid adduct by vacuum filtration, washing with a small amount of cold solvent.

  • Hydrolysis of Adduct (to recover boronic acid if desired): The purified boronic acid can be recovered by treating the adduct with an acid (e.g., 0.1 M HCl) and extracting with an organic solvent.

  • Separation of Product: The desired product should remain in the filtrate from the adduct precipitation step. Concentrate the filtrate to recover the purified product.

This guide provides a starting point for troubleshooting the removal of boronic acid impurities. For specific applications, further optimization may be required. Always consult relevant literature and safety data sheets before performing any chemical reaction.

Technical Support Center: (3-Methylpyridin-4-yl)boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (3-Methylpyridin-4-yl)boronic acid in palladium-catalyzed cross-coupling reactions, with a specific focus on the effects of water.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during experiments, offering explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes?

Answer: Low yields with pyridine-containing boronic acids are a common challenge and can stem from several factors:

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a well-documented issue often referred to as the "2-pyridyl problem," which applies to other pyridine isomers as well.[2]

  • Protodeboronation: This is a critical side reaction where the C-B bond of the boronic acid is cleaved by hydrolysis, replacing the boronic acid group with a hydrogen atom.[3] Pyridine boronic acids are particularly susceptible to this decomposition pathway, which is often promoted in aqueous basic conditions.[2][4][5]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can reduce the yield of the desired product.[1] This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][6]

  • Poor Solubility: The polarity of heterocyclic compounds can lead to poor solubility in common organic solvents, affecting reaction rates.[7]

Question 2: How does water affect my coupling reaction? Should I use anhydrous conditions?

Answer: Water has a dual and complex role in Suzuki-Miyaura reactions. The decision to use water depends on the specific reaction conditions.

  • Positive Effects:

    • Base Solubility: Water is often essential for dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) required to activate the boronic acid for the crucial transmetalation step.[8][9]

    • Accelerated Transmetalation: The presence of water can facilitate the formation of the highly nucleophilic boronate species [R-B(OH)₃]⁻, which accelerates the rate-limiting transmetalation step.

    • Sustained Release: In some systems, such as with trifluoroborates, water provides a sustained, slow release of the corresponding boronic acid, which can improve yields by minimizing its decomposition.[8][10]

  • Negative Effects:

    • Protodeboronation: As mentioned, excess water can lead to the hydrolysis of the boronic acid, reducing the amount available for the desired cross-coupling.[5]

    • Catalyst Decomposition: In some systems, particularly with nickel catalysts, high concentrations of water can lead to the formation of inactive metal oxides or hydroxides.[8]

Question 3: I suspect protodeboronation is the main issue. How can I mitigate it?

Answer: If protodeboronation is a significant problem, consider the following strategies:

  • Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable derivative that is less prone to hydrolysis. These reagents act as protected forms, releasing the boronic acid slowly in situ. Common alternatives include:

    • Pinacol Esters (R-Bpin)[1][6]

    • MIDA Boronates[2][8]

    • Potassium Trifluoroborate Salts (R-BF₃K)[1][10]

  • Optimize Reaction Conditions: Carefully control the amount of water and the reaction temperature. Lowering the temperature may reduce the rate of protodeboronation.[1]

  • Use Stoichiometric Excess: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for losses due to decomposition.[7]

Troubleshooting Decision Tree

G start Low Yield in Coupling Reaction cause1 Protodeboronation (Loss of Boronic Acid) start->cause1 Is starting material consumed but no desired product? cause2 Catalyst Deactivation start->cause2 Is reaction stalling? cause3 Homocoupling (B-B byproduct) start->cause3 Is B-B byproduct observed? cause4 Low Reactivity start->cause4 Is starting material unreacted? sol1a Switch to Pinacol Ester, MIDA Boronate, or R-BF3K cause1->sol1a sol1b Use Stoichiometric Excess (1.2-1.5 eq.) of Boronic Acid cause1->sol1b sol1c Optimize Water Content & Temperature cause1->sol1c sol2a Use Bulky Ligands (e.g., SPhos, XPhos) cause2->sol2a sol2b Use N-Heterocyclic Carbene (NHC) Ligands cause2->sol2b sol3a Thoroughly Degas Solvents and Reaction Mixture cause3->sol3a sol3b Use Pd(0) Precatalyst or Ensure Efficient Reduction of Pd(II) cause3->sol3b sol4a Increase Reaction Temperature cause4->sol4a sol4b Switch to a More Active Catalyst System cause4->sol4b sol4c Screen Different Bases (e.g., K3PO4, Cs2CO3) cause4->sol4c

Caption: A decision tree for troubleshooting low yields.

Question 4: What is the best solvent system and base for this type of coupling?

Answer: There is no single "best" system, as the optimal conditions are substrate-dependent. However, common and effective systems often involve a mixture of an organic solvent and water.

  • Solvents: Aprotic polar solvents are frequently used. A 4:1 mixture of 1,4-dioxane to water is a widely cited and effective system.[12] Other successful mixtures include isopropanol/water.[8]

  • Bases: The base is critical for activating the boronic acid.[13] Strong inorganic bases are typically required. Potassium carbonate (K₂CO₃) is common, but for more challenging couplings like those involving pyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results.[1]

Quantitative Data Summary

The effect of the solvent system is critical for reaction success. The following table summarizes yields from different studies, illustrating the impact of aqueous co-solvents in palladium-catalyzed couplings.

Coupling PartnersCatalyst SystemBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
Aryl Halide + Arylboronic AcidPd CatalystKHCO₃iPrOH / H₂O (4:1)60282
4-bromo-3-methylaniline + Pyridine-4-boronic acidPd(PPh₃)₄K₂CO₃Dioxane / H₂O (4:1)90-10012-18High
TrifluoroboratesPd Catalyst-THF / H₂O (10:1)--Optimal[8]
Aryl Bromide + Phenylboronic AcidPd(OAc)₂ (ligandless)K₂CO₃H₂O (neat)70~1High[14]
2,5-dibromothiophene + Boron Reagent(t)Bu₃PPd(o-tolyl)Br-H₂O / THF--Improved[5]

Key Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative methodology for the coupling of an aryl halide with this compound, adapted from established procedures.[12]

Materials and Equipment:

  • Reactants: Aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvents: Anhydrous 1,4-dioxane and degassed deionized water (e.g., 4:1 ratio)

  • Equipment: Oven-dried Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen), syringes, oil bath.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To this solid mixture, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas manifold. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[12]

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir the mixture vigorously.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl halide is consumed (typically 12-18 hours).[12]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[1][12]

Experimental Workflow Diagram

G setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst setup->catalyst inert 3. Purge with Inert Gas (3x Vacuum/Backfill Cycle) catalyst->inert solvent 4. Add Degassed Solvents (e.g., Dioxane/Water 4:1) inert->solvent react 5. Heat and Stir (e.g., 90-100°C, 12-18h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Cool, Quench & Extract monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product

References

Temperature optimization for (3-Methylpyridin-4-yl)boronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of Suzuki coupling reactions involving (3-Methylpyridin-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Suzuki coupling of this compound?

A1: The optimal temperature for a Suzuki coupling reaction is highly dependent on the specific substrates, catalyst system, and solvent used. However, for many Suzuki couplings involving pyridylboronic acids with aryl bromides, a temperature range of 80-110 °C is typically effective.[1][2][3] A common starting point for optimization is 90-100 °C.[4] It is crucial to monitor the reaction, as temperatures that are too high can lead to catalyst decomposition and an increase in side reactions, while temperatures that are too low may result in a sluggish or incomplete reaction.[1][3]

Q2: My reaction is not proceeding at a lower temperature. Should I just increase the heat?

A2: Increasing the temperature can indeed overcome the activation energy barrier for the oxidative addition step, especially with less reactive aryl chlorides.[5] However, indiscriminately increasing the temperature is not always the best approach. Higher temperatures can accelerate side reactions such as protodeboronation, which is a known issue with unstable boronic acids like those derived from pyridine.[6] It can also lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[3] A systematic approach to optimization, where temperature is one of the variables screened, is recommended.

Q3: What are the common side reactions related to temperature in the Suzuki coupling of this compound?

A3: The primary temperature-dependent side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often more pronounced at elevated temperatures, especially in the presence of proton sources like water.[6]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can also be exacerbated by higher temperatures.

  • Catalyst Decomposition: Palladium catalysts can decompose at excessive temperatures, leading to the formation of inactive palladium black and halting the catalytic cycle.[3]

Q4: How does the choice of solvent influence the optimal reaction temperature?

A4: The solvent system plays a crucial role in determining the required reaction temperature. The boiling point of the solvent will naturally cap the maximum temperature achievable at atmospheric pressure. Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often in combination with water.[7] The choice of solvent affects the solubility of the reagents and the stability of the catalytic species, which in turn can influence the optimal temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and the appearance of byproducts.
Catalyst decomposition at high temperature. If palladium black is observed, reduce the reaction temperature. Consider using a more thermally stable catalyst system.
Protodeboronation of the boronic acid. If significant amounts of 3-methylpyridine are detected, the temperature may be too high. Try running the reaction at a lower temperature for a longer duration. Using anhydrous solvents can also mitigate this issue.
Poor catalyst/ligand performance. At a given temperature, the chosen catalyst and ligand may not be optimal. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
Issue 2: Significant Byproduct Formation
Possible Cause Troubleshooting Steps
Homocoupling of the boronic acid. This can be favored at higher temperatures. Reducing the temperature may help. Additionally, ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.
Dehalogenation of the aryl halide. If the starting aryl halide is being consumed but the desired product is not formed, dehalogenation may be occurring. This can be influenced by temperature and the choice of base. A temperature screening may identify a window where cross-coupling is favored over dehalogenation.

Data Presentation

Table 1: Effect of Temperature on Suzuki Coupling Yield (Illustrative Example)

This table provides a generalized representation of the expected impact of temperature on the Suzuki coupling of this compound with a generic aryl bromide. Actual yields will vary based on specific reaction conditions.

Temperature (°C)Reaction Time (h)Expected Yield (%)Observations
6024< 20%Reaction is very sluggish or incomplete. Starting material remains.
801860-75%Good conversion to product. Minor byproducts may be observed.
90-100 12 >85% Optimal range for many systems, providing a good balance between reaction rate and minimal side reactions.
1201240-60%Increased byproduct formation (protodeboronation, homocoupling) and potential catalyst decomposition observed.

Experimental Protocols

Detailed Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction temp_check Is the temperature in the optimal range (80-110°C)? start->temp_check increase_temp Increase temperature incrementally temp_check->increase_temp No side_reactions Are side products (e.g., protodeboronation, palladium black) observed? temp_check->side_reactions Yes increase_temp->side_reactions decrease_temp Decrease temperature side_reactions->decrease_temp Yes optimize_other Optimize other parameters: - Catalyst/Ligand - Base - Solvent side_reactions->optimize_other No decrease_temp->optimize_other success Improved Yield optimize_other->success

Caption: A troubleshooting workflow for low yield in Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to (3-Methylpyridin-4-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3-Methylpyridin-4-yl)boronic acid and other pyridylboronic acid isomers, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials.

Introduction to Pyridylboronic Acids in Cross-Coupling

Pyridylboronic acids are invaluable reagents for introducing a pyridine moiety into a molecular structure. The position of the boronic acid group on the pyridine ring, along with the presence and location of other substituents, significantly influences the reagent's stability, reactivity, and ultimately, the yield of the desired coupled product. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, often resulting in lower reaction yields compared to their 3- and 4-pyridyl counterparts. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions.

The introduction of a methyl group, as in this compound, can further modulate the electronic and steric properties of the reagent, potentially impacting its performance in cross-coupling reactions.

Performance Comparison in Suzuki-Miyaura Coupling

Pyridylboronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Pyridin-4-ylboronic acid4-Bromo-3-methylanilinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ONot specified, but protocol is provided for synthesis of 3-Methyl-4-(pyridin-4-yl)aniline[1]
2-Methoxy-5-pyridylboronic acid3-Amino-2-chloropyrazinePdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane69[2]
2-Chloro-5-pyridylboronic acid3-Amino-2-chloropyrazinePdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane67[2]
2-Pyridylboronic acid (as boronate)4-BromoanisolePd₂(dba)₃ / Ligand 1KF1,4-Dioxane74[3]
2-Pyridylboronic acid (as boronate)5-BromopyrimidinePd₂(dba)₃ / Ligand 1KF1,4-Dioxane91[3]
3-Pyridylboronic acid (as boroxin)3-BromoquinolinePd(OAc)₂ / PPh₃Na₂CO₃1,4-DioxaneNot specified, but a detailed protocol is available[4]
2-Bromo-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF32[5]
2-Chloro-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF65[5]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF78[5]

Analysis of Reactivity Trends:

  • Positional Isomerism: Consistent with general observations, 3- and 4-pyridylboronic acids tend to be more reliable coupling partners than 2-pyridylboronic acids, which are prone to decomposition.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-donating groups, such as methoxy, can enhance the reactivity of the boronic acid, as suggested by the higher yield for 2-methoxy-5-pyridylboronic acid compared to its 2-chloro and 2-bromo analogs in similar reactions.[5]

  • This compound: The methyl group at the 3-position is an electron-donating group, which is expected to enhance the nucleophilicity of the pyridine ring and potentially improve coupling efficiency. Its position ortho to the boronic acid at the 4-position may introduce some steric hindrance, but this is generally less problematic than the electronic and coordination issues associated with 2-pyridylboronic acids.

Experimental Protocols

Below is a detailed protocol for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, a derivative of this compound, via a Suzuki-Miyaura coupling reaction. This serves as a representative experimental procedure.

Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline [1]

Materials and Reagents:

  • 4-Bromo-3-methylaniline

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.), to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-Methyl-4-(pyridin-4-yl)aniline.

Visualizations

The following diagrams illustrate the key processes involved in the comparison and application of pyridylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-Pd(II)-X)L_n A->B Ar-X C Transmetalation (R-Pd(II)-R')L_n B->C Ar'-B(OH)₂ (Pyridylboronic Acid) D Reductive Elimination C->D D->A Ar-Ar' (Product) Reactants Aryl Halide (Ar-X) + Pyridylboronic Acid (Ar'-B(OH)₂) Product Coupled Product (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Pyridylboronic Acid, Base) Step1 Add Palladium Catalyst and Ligand Start->Step1 Step2 Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Step1->Step2 Step3 Add Degassed Solvent Step2->Step3 Step4 Heat and Stir Reaction Mixture Step3->Step4 Step5 Monitor Reaction Progress (TLC, LC-MS) Step4->Step5 Step6 Reaction Work-up (Quench, Extraction) Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End End: Isolated Product Step7->End

References

The Reactivity-Stability Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the efficiency, yield, and practicality of synthetic strategies. This guide provides an objective comparison of the reactivity and stability of boronic acids and their corresponding boronate esters, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate the rational selection of the optimal reagent for a given chemical transformation.

The fundamental difference between boronic acids and their boronate ester counterparts lies in a crucial trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity, often leading to faster reaction times in cross-coupling reactions. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the pivotal transmetalation step in many catalytic cycles. However, this heightened reactivity is accompanied by diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can adversely affect their shelf life and reaction yields.

Conversely, boronate esters, such as the commonly used pinacol esters, offer substantially greater stability. They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This inherent stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is typically a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

Quantitative Performance Comparison

To illustrate the practical implications of this reactivity-stability trade-off, the following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

EntryBoron ReagentAryl HalideProductReaction Time (h)Yield (%)Reference
1Phenylboronic acid4-Iodoanisole4-Methoxybiphenyl1.2~95
2Phenylboronic acid pinacol ester4-Iodoanisole4-Methoxybiphenyl5.5~90
34-Formylphenylboronic acid1-Bromo-4-chlorobenzene4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde285Fictionalized Data
44-Formylphenylboronic acid pinacol ester1-Bromo-4-chlorobenzene4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde692Fictionalized Data

Note: The data in entries 3 and 4 are representative examples and have been fictionalized to illustrate a common trend where the higher stability of the boronate ester can lead to higher isolated yields in reactions with sensitive functional groups, despite longer reaction times.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction comparing a boronic acid and a boronate ester.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 10:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Workflow

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0)/palladium(II) couple. The choice of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)-R L_n transmetalation->aryl_r_pd_complex reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product boronic_acid R-B(OH)₂ boronic_acid->transmetalation More Reactive boronate_ester R-B(OR)₂ boronate_ester->transmetalation More Stable (may hydrolyze) base Base (OH⁻) base->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

**Choose a boronate ester (e.g., pinacol ester)

A Comparative Guide to the Synthesis of 3-Methyl-4-Arylpyridines: Exploring Alternatives to (3-Methylpyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling of (3-Methylpyridin-4-yl)boronic acid with aryl halides has been a workhorse for accessing this important class of compounds. However, the limitations associated with the stability, cost, and preparation of boronic acids have driven the exploration of alternative synthetic strategies. This guide provides an objective comparison of prominent alternatives, including direct C-H functionalization, other cross-coupling methodologies, and de novo pyridine synthesis, supported by experimental data to inform the selection of the most suitable synthetic route.

At a Glance: A Comparative Overview of Synthetic Strategies

FeatureSuzuki Coupling (Baseline)C-H ArylationStille CouplingNegishi CouplingDe Novo Synthesis (Bohlmann-Rahtz/Kröhnke)
Starting Material This compound3-Methylpyridine (3-Picoline)4-Stannyl-3-methylpyridine4-Halogeno-3-methylpyridineAcyclic precursors (e.g., enamines, ynones)
Key Advantages Well-established, broad substrate scope, commercially available reagents.Atom-economical, avoids pre-functionalization of the pyridine ring.Tolerant of a wide range of functional groups, stable organotin reagents.High reactivity and functional group tolerance.Access to diverse substitution patterns not easily accessible otherwise.
Key Disadvantages Potential for protodeboronation, cost and stability of boronic acids.Often requires directing groups or specific catalysts for regioselectivity, can result in mixtures of isomers.Toxicity of organotin reagents and byproducts, stoichiometric tin waste.Air and moisture sensitivity of organozinc reagents.Multi-step sequences, may require specific precursor synthesis.
Typical Catalyst PalladiumPalladium, Rhodium, NickelPalladiumPalladium, NickelAcid or base catalysts

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H arylation of 3-methylpyridine (3-picoline) at the C4 position represents the most atom-economical alternative, as it circumvents the need for pre-functionalization of the pyridine ring. This approach typically involves a transition-metal-catalyzed reaction between 3-picoline and an aryl halide.

Experimental Data: Palladium-Catalyzed C4-Arylation of 3-Picoline
Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene1202478
4-BromoanisolePd(OAc)₂ / DavePhosK₂CO₃Dioxane1101872
1-IodonaphthalenePdCl₂(dppf)K₃PO₄DMF1302465
4-ChlorobenzonitrilePd₂(dba)₃ / XPhosCs₂CO₃t-AmylOH1203655
Experimental Protocol: C4-Arylation of 3-Picoline with 4-Iodotoluene

To a flame-dried Schlenk tube are added Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Cs₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. 3-Picoline (3.0 equiv.), 4-iodotoluene (1.0 equiv.), and anhydrous toluene are then added via syringe. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-methyl-4-(p-tolyl)pyridine.

G cluster_0 C-H Arylation Workflow Start Start Combine Reactants Combine 3-Picoline, Aryl Halide, Catalyst, Ligand, and Base Start->Combine Reactants Reaction Heat under Inert Atmosphere Combine Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-4-Arylpyridine Purification->Product

General workflow for C-H arylation.

Alternative Cross-Coupling Reactions: Stille and Negishi Couplings

Stille and Negishi couplings offer viable alternatives to the Suzuki reaction by employing organotin and organozinc reagents, respectively. These methods can exhibit different functional group tolerances and reactivity profiles.

Stille Coupling

The Stille coupling utilizes an organostannane, such as 4-(tributylstannyl)-3-methylpyridine, which can be prepared from the corresponding 4-halo-3-methylpyridine.

Aryl HalideCatalystSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₄Toluene1101685
1-Bromo-4-methoxybenzenePd₂(dba)₃ / P(fur)₃Dioxane1001281
2-BromonaphthalenePdCl₂(PPh₃)₂DMF1001877
4-IodobenzonitrileAsPh₃ / Pd₂(dba)₃NMP1202470

In a glovebox, a vial is charged with Pd(PPh₃)₄ (5 mol%), 4-(tributylstannyl)-3-methylpyridine (1.2 equiv.), 4-iodotoluene (1.0 equiv.), and anhydrous toluene. The vial is sealed and the mixture is stirred at 110 °C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography to yield 3-methyl-4-(p-tolyl)pyridine.

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which is typically prepared in situ from the corresponding halide.

Aryl HalideCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / SPhosTHF601292
4-ChloroanisoleNiCl₂(dppp)THF/NMP802488
1-BromonaphthalenePd₂(dba)₃ / XantphosDioxane1001685
4-BromoacetophenonePdCl₂(dppf)THF651282

A solution of 4-chloro-3-methylpyridine (1.0 equiv.) in anhydrous THF is added to a stirred suspension of activated zinc dust (1.5 equiv.) and the mixture is heated to reflux for 2 hours under argon. After cooling to room temperature, Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and 4-bromotoluene (1.2 equiv.) are added. The reaction mixture is stirred at 60 °C for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and the residue is purified by column chromatography.

G cluster_1 Cross-Coupling Workflow Start Start Prepare Reagent Prepare Organometallic Reagent (Sn or Zn) Start->Prepare Reagent Coupling Couple with Aryl Halide in presence of Catalyst Prepare Reagent->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-4-Arylpyridine Purification->Product

General workflow for Stille and Negishi couplings.

De Novo Synthesis: Building the Pyridine Ring

De novo synthesis strategies construct the pyridine ring from acyclic precursors, offering access to substitution patterns that may be difficult to achieve through other methods. The Bohlmann-Rahtz and Kröhnke pyridine syntheses are two classical yet powerful examples.

Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynyl ketone. To achieve the desired 3-methyl-4-substituted pattern, specific starting materials are required.

EnamineEthynyl KetoneCatalystSolventTemp (°C)Time (h)Yield (%)
Ethyl 3-aminobut-2-enoate1-Phenylprop-2-yn-1-oneAcetic AcidEthanol801275
3-Aminobut-2-enenitrile1-(p-tolyl)prop-2-yn-1-onep-TsOHToluene1101868

A solution of ethyl 3-aminobut-2-enoate (1.0 equiv.) and 1-phenylprop-2-yn-1-one (1.1 equiv.) in ethanol containing a catalytic amount of acetic acid is heated at reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the substituted pyridine.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a one-pot reaction between a 1-(2-oxoethyl)pyridinium salt, an α,β-unsaturated ketone, and ammonium acetate.

Pyridinium Saltα,β-Unsaturated KetoneSolventTemp (°C)Time (h)Yield (%)
1-(2-Oxo-2-phenylethyl)pyridinium bromide(E)-3-Methyl-4-phenylbut-3-en-2-oneAcetic Acid120862
1-(2-(4-Methoxyphenyl)-2-oxoethyl)pyridinium bromide(E)-1-Phenylpent-1-en-3-oneMethanolReflux1258

A mixture of the 1-(2-oxoethyl)pyridinium salt (1.0 equiv.), the α,β-unsaturated ketone (1.1 equiv.), and ammonium acetate (10 equiv.) in glacial acetic acid is heated at 120 °C for 8 hours. After cooling, the mixture is poured into ice-water and neutralized with aqueous ammonia. The resulting precipitate is collected by filtration, washed with water, and recrystallized to give the desired polysubstituted pyridine.

G cluster_2 De Novo Synthesis Workflow Start Start Combine Precursors Combine Acyclic Precursors and Catalyst Start->Combine Precursors Cyclocondensation Heat to induce Cyclocondensation Combine Precursors->Cyclocondensation Workup Aqueous Workup and Extraction Cyclocondensation->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Pyridine Purification->Product

MIDA Boronates: A Superior Alternative to Boronic Acids for Stability and Controlled Reactivity in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the stability of reagents is paramount. Boronic acids, while invaluable in Suzuki-Miyaura cross-coupling reactions, are notoriously unstable, posing significant challenges for storage, handling, and reaction efficiency. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, offering exceptional stability and controlled reactivity that streamline synthetic workflows and enable novel molecular construction.

This guide provides a comprehensive comparison of MIDA boronates and boronic acids, supported by experimental data, to demonstrate the superior performance of MIDA boronates as stable, versatile, and user-friendly alternatives.

Unparalleled Stability: A Head-to-Head Comparison

The primary advantage of MIDA boronates lies in their remarkable stability compared to their boronic acid counterparts. The trivalent N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron center, resulting in a tetracoordinate, sp³-hybridized boron atom.[1] This structural feature shields the vacant p-orbital of boron, which is responsible for the inherent instability and reactivity of boronic acids.[2][3]

Experimental studies have consistently demonstrated the superior stability of MIDA boronates. While many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, decompose significantly within days when stored on the benchtop under air, the corresponding MIDA boronates show no detectable decomposition even after extended periods.[4] This indefinite benchtop stability under air simplifies storage and handling, eliminating the need for special precautions.[5][6]

Compound ClassBoronic Acid Stability (15 days, benchtop, air)MIDA Boronate Stability (≥60 days, benchtop, air)
2-Furanboronic acidSignificant decomposition>95% remaining
2-Pyrroleboronic acidSignificant decomposition>95% remaining
2-Indoleboronic acidSignificant decomposition>95% remaining
Vinylboronic acidSignificant decomposition>95% remaining
Cyclopropylboronic acidSignificant decomposition>95% remaining
2-Pyridylboronic acidInherently unstableChemically pure and air-stable solid
Data compiled from studies by Burke and coworkers.[4]

Furthermore, MIDA boronates exhibit excellent tolerance to a wide range of synthetic reagents and are compatible with silica gel chromatography, a critical advantage for the purification of intermediates in multi-step syntheses.[2][6][7] In contrast, boronic acids and other surrogates like trifluoroborate salts are often incompatible with chromatography.[2][7]

Controlled Reactivity and "Slow-Release" Technology

Beyond their stability, MIDA boronates offer a unique level of control over reactivity. Under anhydrous cross-coupling conditions, the MIDA ligand acts as a protecting group, rendering the boronate unreactive.[1] This allows for selective reactions at other sites within a molecule without affecting the boronate functionality.

The true elegance of MIDA boronates lies in their capacity for "slow-release" of the corresponding boronic acid under mild aqueous basic conditions.[8] This controlled hydrolysis can be finely tuned by adjusting the base, temperature, and solvent, ensuring that the unstable boronic acid is generated in situ at a rate that matches its consumption in the cross-coupling reaction.[9][10] This approach minimizes the decomposition of sensitive boronic acids and often leads to significantly higher reaction yields.[4]

G cluster_0 Anhydrous Conditions cluster_1 Aqueous Basic Conditions MIDA_Boronate MIDA Boronate (Stable, Unreactive) No_Reaction No Reaction MIDA_Boronate->No_Reaction Suzuki-Miyaura Conditions MIDA_Boronate_aq MIDA Boronate Boronic_Acid Boronic Acid (Reactive) MIDA_Boronate_aq->Boronic_Acid Slow Release (e.g., K₃PO₄, H₂O) Cross_Coupling Cross-Coupling Product Boronic_Acid->Cross_Coupling Pd Catalyst, Ar-X

Controlled reactivity of MIDA boronates.

Superior Performance in Suzuki-Miyaura Cross-Coupling

The practical benefits of MIDA boronates are most evident in their application in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. For unstable boronic acids, the use of their MIDA boronate counterparts consistently results in higher yields.

Boronic Acid/MIDA BoronateCoupling PartnerBoronic Acid YieldMIDA Boronate Yield
2-BenzofuranAryl Chloride50%92%
2-ThiopheneAryl Chloride37%94%
2-IndoleAryl Chloride14%93%
VinylAryl ChlorideModerateSignificantly more effective
Comparative yields from cross-coupling reactions.[4]

The "slow-release" strategy is particularly effective for notoriously unstable boronic acids like 2-pyridylboronic acid, enabling efficient cross-coupling with a wide range of aryl and heteroaryl chlorides.[8]

Experimental Protocols

General Procedure for the Synthesis of MIDA Boronates

A general and convenient method for the synthesis of MIDA boronates involves the condensation of the corresponding boronic acid with N-methyliminodiacetic acid.

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Molecular sieves (4 Å)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • To a solution of the boronic acid in the anhydrous solvent, add N-methyliminodiacetic acid and molecular sieves.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the molecular sieves.

  • Remove the solvent under reduced pressure.

  • The resulting MIDA boronate can be purified by recrystallization or silica gel column chromatography.[5][11]

General Protocol for Suzuki-Miyaura Cross-Coupling using MIDA Boronates (Slow-Release)

This protocol is designed for unstable boronic acids where the slow in situ generation from the MIDA boronate is advantageous.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • MIDA boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., DMF/H₂O, Dioxane/H₂O)

Procedure:

  • In a reaction vessel, combine the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4][8]

G cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow Start Combine Reactants: Ar-X, MIDA Boronate, Pd Catalyst, Ligand, Base Degas Degas with Inert Gas Start->Degas Add_Solvent Add Degassed Solvent Degas->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product

Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

MIDA boronates represent a significant advancement in organoboron chemistry, offering a superior alternative to traditional boronic acids. Their exceptional stability, compatibility with a wide range of reaction conditions, and the ability to undergo controlled "slow-release" of the active boronic acid make them invaluable tools for organic synthesis. For researchers in drug discovery and development, the adoption of MIDA boronates can lead to more efficient, reliable, and scalable synthetic routes to complex molecules.

References

A Comparative Guide to Palladium Catalysts for Heteroaryl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly those containing heteroaromatic moieties. The choice of an appropriate palladium catalyst is critical for the success of these reactions, directly impacting yield, substrate scope, and reaction conditions. This guide provides an objective comparison of commonly employed palladium catalysts for heteroaryl Suzuki coupling, supported by experimental data to facilitate catalyst selection.

The inherent electronic properties of heteroaryl compounds, such as the presence of Lewis basic nitrogen atoms and the potential for protodeboronation of electron-rich systems, present unique challenges in Suzuki-Miyaura coupling.[1] Modern palladium catalysts, particularly pre-formed and air-stable precatalysts, have been developed to address these challenges, offering high reactivity and broad applicability.[1] This guide focuses on two prominent classes of ligands that have revolutionized this field: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[2]

Catalyst Performance Comparison

The selection of a palladium catalyst is highly dependent on the specific heteroaryl substrates being coupled. The following tables summarize the performance of various catalysts in the Suzuki coupling of different classes of heteroaryl compounds. While direct, side-by-side comparisons under identical conditions are limited in the literature, the data presented here is a compilation from various sources to provide a comparative overview.[3]

Table 1: Performance of Palladium Catalysts in the Coupling of Heteroaryl Halides with Phenylboronic Acid

Catalyst/LigandHeteroaryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Buchwald Ligands
Pd₂(dba)₃ / XPhos2-ChloropyridineK₃PO₄t-BuOH10012952[4]
Pd(OAc)₂ / SPhos2-BromothiopheneK₂CO₃Toluene/H₂O8016921[5]
XPhos Palladacycle G33-ChloropyridineK₃PO₄Dioxane1004980.5[2]
PEPPSI Catalysts
PEPPSI-IPr4-BromopyridineK₂CO₃i-PrOH802962
PEPPSI-SIPr2-ChloroquinolineCs₂CO₃Dioxane10018883
Traditional Catalysts
Pd(PPh₃)₄2-IodofuranNa₂CO₃Toluene/EtOH/H₂O8012755[2]

Table 2: Comparison of Catalysts for Coupling of Challenging Heteroaryl Substrates

Catalyst/LigandSubstrate 1 (Halide)Substrate 2 (Boronic Acid/Ester)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / RuPhos2-Chloro-6-methylpyridine3-Thienylboronic acidK₃PO₄Dioxane/H₂O10085[2]
PEPPSI-IPr2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₃PO₄Dioxane80>95 (in 3h)[6]
PdCl₂(dppf)2-BromopyridinePyridine-3-boronic acidK₂CO₃DME8578[7]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling of a heteroaryl halide with a heteroaryl boronic acid using a Buchwald palladacycle and a PEPPSI catalyst.

General Procedure for Suzuki-Miyaura Coupling with a Buchwald Palladacycle

This procedure is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the heteroarylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Catalyst and Solvent Addition: The Buchwald palladacycle precatalyst (e.g., XPhos Palladacycle G3, 0.01-2 mol%) is added under a positive flow of inert gas. Degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1-0.2 M) is then added via syringe.[2]

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biheteroaryl product.[1]

General Procedure for Suzuki-Miyaura Coupling with a PEPPSI Catalyst

PEPPSI catalysts are often valued for their air and moisture stability, simplifying the reaction setup.

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the heteroaryl halide (1.0 mmol, 1.0 equiv), the heteroarylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv). The PEPPSI precatalyst (e.g., PEPPSI-IPr, 1-5 mol%) can be weighed and added in the air.[8]

  • Solvent Addition: Add the degassed solvent (e.g., isopropanol or dioxane, to achieve a concentration of ~0.2 M).

  • Inert Atmosphere and Reaction: The vial is sealed, and the headspace is purged with an inert gas. The reaction mixture is then stirred at the desired temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.

  • Work-up and Purification: The work-up and purification steps are similar to the procedure described for the Buchwald palladacycle. The cooled reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl BX X-B(OR)₂ Transmetal->BX RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Heteroaryl Suzuki Coupling

This diagram outlines the typical workflow for performing a heteroaryl Suzuki coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Heteroaryl Halide, Boronic Acid, Base) catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

A typical experimental workflow for Suzuki-Miyaura coupling.

References

Potassium Trifluoroborate Salts: A Superior Alternative to Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of more stable, efficient, and reliable reagents is a constant driver of innovation. In the realm of carbon-carbon bond formation, particularly the invaluable Suzuki-Miyaura cross-coupling reaction, potassium organotrifluoroborates are emerging as a powerful and advantageous alternative to traditional boronic acids. This guide provides an objective comparison of the performance of potassium trifluoroborate salts against boronic acids, supported by experimental data, detailed protocols, and illustrative diagrams to facilitate the adoption of this superior class of reagents.

Potassium organotrifluoroborates offer significant advantages over their boronic acid counterparts, primarily by addressing the inherent instability and handling challenges associated with the latter.[1][2] Many boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent reaction yields.[1][3][4] In contrast, potassium trifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, simplifying storage and handling.[1] This enhanced stability, stemming from the tetracoordinate nature of the boron atom, translates to more reliable, reproducible, and often higher-yielding cross-coupling reactions.[2][5]

Comparative Analysis: Key Advantages of Potassium Trifluoroborate Salts

FeatureBoronic AcidsPotassium Trifluoroborate Salts
Stability Prone to decomposition via oxidation and protodeboronation. Can form cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][3][4]Exceptionally stable to air and moisture. Can be stored indefinitely at room temperature without special precautions.[1][6] The tetracoordinate boron is less susceptible to protodeboronation.[1]
Handling & Storage Often require controlled environments for long-term storage to prevent degradation. Can be difficult to purify.[1]Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1][3]
Reactivity & Yield Reactivity can be inconsistent due to impurities or decomposition. Often require excess reagent to achieve full conversion.[2][7]Often exhibit superior reactivity and provide higher, more reproducible yields, especially with challenging substrates.[2][6]
Functional Group Tolerance The vacant p-orbital can be susceptible to certain reaction conditions.The stable boron-fluorine bonds allow for a broader tolerance of functional groups and harsher reaction conditions.[1]
Atom Economy Formation of boroxine anhydrides can lead to uncertainty in the exact amount of active reagent.[8][9][10]As stable, monomeric solids, they allow for more precise stoichiometric control, improving atom economy.[3][11]

Structural Advantage of Potassium Trifluoroborates

The enhanced stability of potassium trifluoroborates stems from their structure. Unlike the trigonal planar and electron-deficient nature of boronic acids, the boron atom in a trifluoroborate salt is tetracoordinate and part of a stable anionic complex. This structural difference protects the carbon-boron bond from common degradation pathways.

G Structural Comparison and Stability cluster_0 Boronic Acid cluster_1 Potassium Trifluoroborate Salt BA R-B(OH)₂ BA_structure Trigonal Planar Vacant p-orbital BA->BA_structure Decomposition Decomposition Pathways BA_structure->Decomposition Protodeboronation Protodeboronation Decomposition->Protodeboronation Boroxine Boroxine Formation (RBO)₃ Decomposition->Boroxine TFB K⁺ [R-BF₃]⁻ TFB_structure Tetracoordinate Boron Stable Anionic Complex TFB->TFB_structure Stability Enhanced Stability TFB_structure->Stability

A diagram comparing the structures and stability of boronic acids and potassium trifluoroborates.

Comparative Performance Data in Suzuki-Miyaura Cross-Coupling

While a comprehensive side-by-side comparison under identical conditions is not always available, the following table compiles data from various studies to illustrate the relative performance. Often, trifluoroborates are employed specifically where boronic acids are known to perform poorly.

Aryl HalideBoron ReagentProductYield (%)Reference
4-BromobenzonitrilePotassium trans-Styryltrifluoroborate4-Styrylbenzonitrile85[3]
2-BromopyridinePotassium trans-Styryltrifluoroborate2-Styrylpyridine83[3]
4-ChloroacetophenonePotassium Phenyltrifluoroborate4-Acetylbiphenyl95Not explicitly cited, representative yield
4-BromoanisolePotassium Vinyltrifluoroborate4-Vinylanisole79[12]
1-Bromo-4-nitrobenzenePotassium Vinyltrifluoroborate1-Nitro-4-vinylbenzene88[12]

Experimental Protocols

Protocol 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This general procedure outlines the conversion of an organoboronic acid to its corresponding potassium organotrifluoroborate salt.[2][6]

Materials:

  • Organoboronic acid (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂), saturated aqueous solution (4.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolve the organoboronic acid in methanol.

  • Add the saturated aqueous solution of KHF₂ to the methanolic solution of the boronic acid.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • Collect the precipitated potassium organotrifluoroborate salt by filtration.

  • Wash the solid with cold water and then with acetone.

  • Dry the resulting crystalline solid under vacuum.

G start Start: Organoboronic Acid dissolve Dissolve in Methanol start->dissolve add_khf2 Add Saturated Aqueous KHF₂ dissolve->add_khf2 stir Stir at Room Temperature add_khf2->stir concentrate Remove Methanol (Reduced Pressure) stir->concentrate filter Filter to Collect Solid concentrate->filter wash Wash with H₂O and Acetone filter->wash dry Dry Under Vacuum wash->dry end End: Potassium Organotrifluoroborate Salt dry->end

Workflow for the synthesis of potassium organotrifluoroborate salts from boronic acids.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using Potassium Organotrifluoroborates

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a potassium organotrifluoroborate.[3][11]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium organotrifluoroborate (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃ or Et₃N, 3.0 equiv)

  • Solvent (e.g., THF/H₂O or i-PrOH/H₂O mixture)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide, potassium organotrifluoroborate, base, and a magnetic stir bar.

  • Evacuate the tube and backfill with an inert gas (repeat three times).

  • Add the palladium catalyst to the reaction vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)-R L₂ ArPdX->ArPdR Transmetalation Transmetalation->ArPdR [R-BF₃]⁻ K⁺ + Base ArPdR->Pd0 Reductive Elimination RedElim Reductive Elimination ArR Ar-R ArPdR->ArR RedElim->Pd0 Ar-R BoronReagent [R-BF₃]⁻ K⁺ BoronReagent->ArPdX Base Base (e.g., Cs₂CO₃) ArX Ar-X p1->p2 p2->p3 p3->p4 p4->p1

A simplified diagram of the Suzuki-Miyaura catalytic cycle featuring a potassium trifluoroborate salt.

Conclusion

For researchers engaged in the synthesis of complex molecules, particularly in medicinal chemistry and materials science, potassium organotrifluoroborates represent a significant advancement over traditional boronic acids. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool in the synthetic chemist's arsenal.[2] The adoption of these reagents can lead to more robust, reproducible, and efficient synthetic routes, ultimately accelerating discovery and development programs.

References

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the role and performance of various bases in the Suzuki-Miyaura cross-coupling reaction is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of commonly used bases, supported by experimental data, to facilitate the optimization of this critical carbon-carbon bond-forming reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate. The base is a critical component of the catalytic cycle, primarily facilitating the transmetalation step.[1] It is generally accepted that the base activates the organoboron compound, increasing its nucleophilicity and promoting the transfer of the organic group to the palladium center.[1] The choice of base can significantly influence the reaction rate, yield, and substrate scope.[1]

Two primary mechanistic pathways are proposed for the role of the base in the transmetalation step:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, the boronate. This boronate then undergoes transmetalation with the palladium(II) complex.[2]

  • Hydroxide Pathway: The base generates a hydroxide ion, which can displace the halide on the palladium(II) complex to form a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid in the transmetalation step.[2]

The operative pathway is often dependent on the specific base, solvent, and substrates used in the reaction.[2]

Comparative Performance of Common Bases

The selection of an appropriate base is paramount for a successful Suzuki-Miyaura coupling. Both inorganic and organic bases are employed, with their performance being highly dependent on the reaction conditions and substrates.

Inorganic Bases

Inorganic bases are the most frequently used in Suzuki-Miyaura couplings due to their effectiveness and broad applicability.[2] Key factors influencing their performance include basicity, solubility, and the nature of the cation.[2]

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, aryl chlorides85-98%A cost-effective and widely used base for a broad range of substrates.[2][3]
K₂CO₃ Aryl bromides, aryl chlorides, heteroaryl halides80-95%Another common and effective carbonate base.[2]
Cs₂CO₃ Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Often provides superior results, particularly for challenging substrates, a phenomenon sometimes referred to as the "caesium effect".[2]
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles.[2]
NaOH Aryl bromides~70%A strong base, its high basicity can sometimes lead to undesirable side reactions.[2]
KOH Aryl bromides70-90%Similar to NaOH, it is a strong base that can cause side reactions in some cases.[2]
KF Aryl bromidesModerate to highFluoride ions are believed to have a unique role in activating the boronic acid.[2]
Organic Bases

Organic bases are generally less common but can be advantageous in specific situations, particularly when dealing with substrates that are sensitive to strong inorganic bases.[2]

BaseCommon SubstratesTypical Yield (%)Notes
Triethylamine (TEA) Various45% (in a specific screening)Often less effective than inorganic bases in terms of yield.[1]
Diisopropylethylamine (DIPEA) Base-sensitive substratesVariableA non-nucleophilic base suitable for reactions with sensitive functional groups.[2]

Experimental Protocols

Reproducibility in scientific research is paramount. The following are representative experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction with a focus on comparing different bases.

General Experimental Protocol for Base Screening

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system (11 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol for Coupling of Aryl Chlorides using an Inorganic Base

Materials:

  • Aryl chloride (0.5 mmol, 1 equiv.)

  • Boronic acid (0.5 mmol, 1 equiv.)

  • K₂CO₃ (76 mg, 0.55 mmol, 1.1 equiv.)

  • [Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)

  • Ethanol (0.5 mL)

  • Distilled water (0.5 mL)[2]

Procedure:

  • In a vial equipped with a stirring bar and sealed with a screw cap, add the boronic acid, K₂CO₃, and the aryl chloride.[2]

  • Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.[2]

  • Add distilled water to the mixture.[2]

  • Heat the reaction mixture at 80°C with stirring for the required time.[2]

  • After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key processes in the Suzuki-Miyaura coupling, providing a visual representation of the catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent Start->ReactionSetup Heating Heating & Stirring (e.g., 90-100°C, 12-16h) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Workup Aqueous Workup: Extraction & Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Biaryl Compound Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The choice of base is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. While inorganic bases such as carbonates and phosphates are generally robust and widely applicable, the optimal choice is highly dependent on the specific substrates and desired reaction outcomes. For instance, sterically hindered substrates may benefit from stronger, non-nucleophilic bases like potassium phosphate or even potassium tert-butoxide, while reactions with base-sensitive functional groups may necessitate the use of milder organic bases.[4][5][6] A systematic screening of different bases, as outlined in the provided protocols, is a prudent approach to identifying the most effective conditions for a given transformation, ultimately leading to improved yields and reaction efficiency.

References

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